N-Benzyl-3-bromoaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZUUCXESJBUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433434 | |
| Record name | N-Benzyl-3-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213814-61-0 | |
| Record name | N-Benzyl-3-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Benzyl-3-bromoaniline: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Chemical Properties, Synthesis, and Applications in Drug Development
This document provides a comprehensive technical overview of N-Benzyl-3-bromoaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's chemical and physical properties, experimental protocols for its synthesis, and its emerging role as a versatile building block in the creation of bioactive molecules.
Core Chemical and Physical Properties
This compound is an aromatic amine derivative featuring a benzyl group and a bromine atom attached to the aniline moiety. These structural features make it a valuable intermediate in organic synthesis. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 213814-61-0 | [1][2] |
| Molecular Formula | C₁₃H₁₂BrN | [1][2][3] |
| Molecular Weight | 262.14 g/mol | [1][2] |
| Monoisotopic Mass | 261.01531 Da | [1][3] |
| Physical Form | Liquid or Solid | [4] |
| Purity | Typically ≥97% - 98% | [2][4] |
| Synonyms | 3-bromo-N-(benzyl)aniline, N-(3-bromophenyl)benzylamine | [1] |
| Storage Conditions | Store sealed in a dry, dark place at room temperature or 2-8°C. | [2][4] |
Computed and Spectroscopic Data
While detailed experimental spectroscopic data is not widely published, computational properties and data from analogous compounds provide valuable insights.
2.1. Computed Properties
Computational models are essential for predicting the behavior of molecules in various systems.
| Property | Value | Citation(s) |
| XLogP3 | 3.8 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
2.2. Spectroscopic Analysis (Expected)
Based on its structure and data for similar compounds like N-benzylaniline and 3-bromoaniline, the following spectral characteristics are expected:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the aniline and benzyl rings, typically in the range of 6.5-7.5 ppm. A singlet corresponding to the two benzylic protons (CH₂) would appear around 4.3 ppm, and a broad singlet for the amine proton (NH) would also be present.
-
¹³C NMR: The spectrum would display distinct signals for the 11 unique carbon atoms in the aromatic regions and a signal for the benzylic carbon (CH₂) around 48 ppm.
-
IR Spectroscopy: The infrared spectrum would feature a characteristic N-H stretching vibration around 3400 cm⁻¹. C-H stretches for the aromatic rings would be observed just above 3000 cm⁻¹, and the C-N stretching vibration would appear in the 1350-1250 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Synthesis and Experimental Protocols
This compound can be synthesized via the N-alkylation of 3-bromoaniline with a benzyl halide or through reductive amination. A common laboratory-scale procedure involves the catalytic N-alkylation of an amine with an alcohol.
3.1. Experimental Protocol: N-Alkylation of 3-Bromoaniline
This protocol is a representative method based on established procedures for the N-alkylation of amines using alcohols catalyzed by an iridium(I) complex.[5]
Reagents and Equipment:
-
3-Bromoaniline
-
Benzyl alcohol
-
Toluene (solvent)
-
Potassium tert-butoxide (KOt-Bu) (base)
-
Iridium(I) catalyst (e.g., [Ir(cod)Cl]₂)
-
Thick-walled glass reaction tube with a high-vacuum stopcock
-
Magnetic stirrer and hotplate with oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, diethyl ether)
Procedure:
-
Reaction Setup: Under an argon atmosphere, charge the reaction tube with 3-bromoaniline (1.0 mmol), benzyl alcohol (1.0 mmol), potassium tert-butoxide (0.5 mmol), and the iridium catalyst (1 mol%).
-
Solvent Addition: Add toluene (0.1 M concentration) to the tube.
-
Reaction Execution: Stir the resulting mixture at room temperature until the catalyst is fully dissolved. Place the sealed tube into a preheated oil bath at 110°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove all volatile components under vacuum. Add water (5 mL) to the residue and extract the product with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum. Purify the resulting crude residue by silica gel column chromatography using a hexane/diethyl ether gradient to yield pure this compound.
3.2. Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Applications in Research and Drug Development
This compound is more than a simple chemical; it is a strategic building block for creating complex molecules with potential therapeutic value.
4.1. Role as a Chemical Intermediate
The compound serves as a precursor in the synthesis of various agrochemicals, including pesticides.[6] Its structure allows for further functionalization at multiple sites: the secondary amine, the bromine-substituted ring, and the benzyl ring, enabling the generation of diverse chemical libraries.
4.2. Utility in Drug Discovery
The N-benzyl aniline scaffold is of significant interest in medicinal chemistry.
-
Antibacterial Agents: Derivatives of N-benzyl aniline have shown promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[7]
-
Anticancer Agents: The related N-benzyl-5-bromoindolin-2-one scaffold has been investigated for its potent anti-proliferative effects against human lung and breast cancer cell lines.[8]
-
Protein Degraders: It is commercially available as a "Protein Degrader Building Block," suggesting its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which are at the forefront of modern drug discovery.[2]
The diagram below illustrates the logical progression from this foundational molecule to high-value therapeutic candidates.
Safety and Handling
This compound is associated with specific hazards and requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | Pictogram | Code | Statement | Citation(s) |
| Acute Toxicity, Oral | GHS07 | H302 | Harmful if swallowed | [1][4] |
| Skin Corrosion/Irritation | GHS07 | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | GHS07 | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | H335 | May cause respiratory irritation | [1] |
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
References
- 1. This compound | C13H12BrN | CID 9965096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - this compound (C13H12BrN) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 213814-61-0 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. This compound | 213814-61-0 | NIA81461 [biosynth.com]
- 7. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on N-Benzyl-3-bromoaniline (CAS Number: 213814-61-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-3-bromoaniline is a chemical compound with the CAS number 213814-61-0. This document provides a comprehensive technical overview of its chemical properties, synthesis, and its emerging role as a crucial building block in the development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and drug discovery.
Chemical and Physical Properties
This compound is a substituted aniline derivative with a molecular formula of C₁₃H₁₂BrN and a molecular weight of 262.14 g/mol .[1][2] It is typically a liquid or solid at room temperature and should be stored in a dark place, sealed under dry conditions at 2-8°C.[3]
| Property | Value | Reference(s) |
| CAS Number | 213814-61-0 | [1] |
| Molecular Formula | C₁₃H₁₂BrN | [1] |
| Molecular Weight | 262.14 g/mol | [1] |
| Physical Form | Liquid or Solid | [3] |
| Storage Temperature | 2-8°C | [3] |
| Purity | Typically ≥97% | [3] |
| Predicted XlogP | 3.8 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 3-bromoaniline with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is a standard method for the preparation of N-benzylanilines.[4][5]
Experimental Protocol: N-alkylation of 3-bromoaniline
This protocol is adapted from established procedures for the N-benzylation of anilines.[5]
Materials:
-
3-bromoaniline
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Potassium iodide (KI) (optional, as a catalyst)[4]
-
Acetone or Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoaniline (1 equivalent) in acetone or acetonitrile.
-
Add potassium carbonate (2-3 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents). The base is crucial for scavenging the HBr formed during the reaction.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add benzyl bromide (1.1 equivalents) dropwise to the refluxing mixture.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Spectroscopic Data (Predicted)
| Data Type | Predicted Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), Benzyl CH₂ (singlet, ~4.3 ppm), NH proton (broad singlet, ~4.1 ppm). |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), Benzyl CH₂ carbon (~48 ppm). The carbon attached to bromine will be in the lower field of the aromatic region. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 261/263 (due to bromine isotopes), with a major fragment at m/z 91 (tropylium ion from benzyl group). |
| IR Spectroscopy | N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound.
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Application in Targeted Protein Degradation: PROTACs
This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[11][12][13] The this compound moiety can serve as a core component of the linker that connects the target-binding ligand to the E3 ligase ligand. The bromo-substituted phenyl ring provides a versatile handle for further chemical modifications, allowing for the attachment of other parts of the PROTAC molecule.
A key area where such building blocks are relevant is in the development of PROTACs targeting Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies.[14][15] PROTACs offer a novel approach to target BTK by inducing its degradation.[15]
The BTK Signaling Pathway and PROTAC-Mediated Degradation
The BTK signaling pathway is initiated by the activation of the B-cell receptor, leading to a cascade of phosphorylation events that ultimately promote B-cell proliferation and survival. BTK is a key kinase in this pathway. A PROTAC designed to target BTK would bind to both BTK and an E3 ligase (such as Cereblon or VHL), forming a ternary complex. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.
Experimental Workflow for Evaluating BTK-Targeting PROTACs
The following workflow outlines the key steps in the biological evaluation of a PROTAC synthesized using a linker derived from this compound.
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation. It is also a potential respiratory irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with growing importance in the field of targeted protein degradation. Its structure provides a versatile platform for the construction of PROTAC linkers, particularly for targets such as BTK. This technical guide provides a foundation for researchers to synthesize, characterize, and utilize this compound in the development of novel therapeutics. Further research into specific PROTACs incorporating this building block will likely expand its applications in drug discovery.
References
- 1. This compound | C13H12BrN | CID 9965096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C13H12BrN) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 213814-61-0 [sigmaaldrich.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Linkers | BroadPharm [broadpharm.com]
- 12. explorationpub.com [explorationpub.com]
- 13. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Benzyl-3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Benzyl-3-bromoaniline, a key building block in synthetic organic chemistry. Its utility is notable in the development of various compounds, including its use as an intermediate in the synthesis of precursors for pesticides.[1] This document details its chemical properties, a standard experimental protocol for its synthesis, and a logical workflow for its preparation and analysis.
Core Chemical and Physical Properties
This compound is a substituted aniline derivative. The presence of the bromo- and benzyl- groups makes it a versatile reagent for further chemical modifications. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂BrN | [2][3][4] |
| Molecular Weight | 262.15 g/mol | [1][5][6] |
| CAS Number | 213814-61-0 | [2][3][5] |
| Appearance | Liquid or Solid | [6] |
| Purity | ≥97% | [6] |
| InChIKey | NUZUUCXESJBUMX-UHFFFAOYSA-N | [3][6] |
| SMILES | C1=CC=C(C=C1)CNC2=CC(=CC=C2)Br | [4] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [6] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a general method for the N-benzylation of 3-bromoaniline. This procedure is adapted from established methods for the synthesis of substituted N-benzylanilines.[7][8]
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
3-Bromoaniline
-
Benzyl bromide (or Benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI) (optional, as catalyst)[7]
-
Acetone (or another suitable polar aprotic solvent)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for elution)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline (1.0 eq.), potassium carbonate (1.5 eq.), and potassium iodide (0.1 eq.).
-
Solvent Addition: Add a sufficient volume of acetone to dissolve the starting materials.
-
Addition of Benzylating Agent: While stirring the mixture, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the solid inorganic salts using vacuum filtration and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane (e.g., starting from 2% and gradually increasing to 10%) as the eluent to separate the product from any unreacted starting material and the potential N,N-dibenzylated byproduct.[7]
-
-
Characterization:
-
Collect the fractions containing the pure product (as identified by TLC).
-
Remove the solvent under reduced pressure.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
-
Safety Precautions:
-
Aniline derivatives can be toxic and are readily absorbed through the skin.[9]
-
Benzyl bromide is a lachrymator and corrosive.
-
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates the key stages involved in the synthesis, purification, and analysis of this compound.
References
- 1. This compound | 213814-61-0 | NIA81461 [biosynth.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C13H12BrN | CID 9965096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C13H12BrN) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 213814-61-0 [chemicalbook.com]
- 6. This compound | 213814-61-0 [sigmaaldrich.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. studylib.net [studylib.net]
N-Benzyl-3-bromoaniline: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl-3-bromoaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a representative synthetic protocol and outlines the expected analytical characterization of the target molecule.
Compound Overview
This compound, with the chemical formula C₁₃H₁₂BrN, is an aromatic amine containing a benzyl group attached to the nitrogen of 3-bromoaniline.[1] Its structure lends itself to further functionalization, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 213814-61-0 | [1] |
| Molecular Formula | C₁₃H₁₂BrN | [1] |
| Molecular Weight | 262.14 g/mol | [1] |
| Monoisotopic Mass | 261.01532 Da | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through two primary routes: direct N-alkylation of 3-bromoaniline with a benzyl halide or reductive amination of 3-bromoaniline with benzaldehyde. The reductive amination approach is often preferred due to its milder reaction conditions and reduced risk of over-alkylation.
Synthetic Pathway: Reductive Amination
The reductive amination pathway involves a two-step, one-pot reaction. First, 3-bromoaniline reacts with benzaldehyde to form an intermediate imine (N-benzylidene-3-bromoaniline). This imine is then reduced in situ to the desired secondary amine, this compound, using a suitable reducing agent such as sodium borohydride.
Caption: Reductive Amination Synthesis Workflow.
Experimental Protocol: Reductive Amination
This protocol provides a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
3-Bromoaniline
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in methanol. Add benzaldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the formation of the imine is complete, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Reactant Ratio (Aniline:Aldehyde) | 1 : 1.1 |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Purification Method | Column Chromatography |
| Expected Yield | 80-95% (based on similar reactions) |
| Melting Point | Not reported, expected to be a low-melting solid or oil |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Caption: Logical Relationship of Characterization Methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 - 7.20 | m | 5H | Ar-H (benzyl) |
| ~7.05 | t | 1H | Ar-H (bromoaniline) |
| ~6.85 | d | 1H | Ar-H (bromoaniline) |
| ~6.75 | s | 1H | Ar-H (bromoaniline) |
| ~6.60 | d | 1H | Ar-H (bromoaniline) |
| ~4.35 | s | 2H | -CH₂- |
| ~4.10 | br s | 1H | -NH- |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~149.0 | C-N (bromoaniline) |
| ~139.0 | Quaternary C (benzyl) |
| ~130.5 | Ar-CH |
| ~128.8 | Ar-CH |
| ~127.5 | Ar-CH |
| ~122.5 | C-Br |
| ~121.0 | Ar-CH |
| ~117.0 | Ar-CH |
| ~113.0 | Ar-CH |
| ~48.5 | -CH₂- |
Infrared (IR) Spectroscopy
Table 5: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920, 2850 | Medium | Aliphatic C-H stretch |
| ~1600, 1500 | Strong | Aromatic C=C stretch |
| ~1320 | Medium | C-N stretch |
| ~700-800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 6: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M]⁺ | 261.01/263.01 (due to Br isotopes) |
| [M+H]⁺ | 262.02/264.02 |
| [M+Na]⁺ | 284.00/286.00 |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the efficient production and verification of this important chemical intermediate.
References
physical and chemical properties of N-Benzyl-3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
ID: 213814-61-0 Synonyms: N-(3-bromophenyl)benzylamine, 3-bromo-N-(benzyl)aniline, Benzyl-(3-bromo-phenyl)-amine Last Updated: December 22, 2025
Abstract
N-Benzyl-3-bromoaniline is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. Its structural features, combining a secondary amine, a brominated aromatic ring, and a benzyl group, make it a valuable building block for the development of more complex molecules. This document provides a comprehensive overview of its known physical, chemical, and biological properties. It includes a summary of its computed and reported data, a detailed experimental protocol for its synthesis, and a discussion of its potential applications, particularly in the context of medicinal chemistry, where related structures have shown promise. While extensive experimental data for this specific compound is not widely available in public literature, this guide consolidates the existing information and provides expected characteristics based on established chemical principles.
Chemical and Physical Properties
This compound's physical state is reported as either a liquid or a solid, which suggests its melting point may be near room temperature.[1] It is advisable to store the compound sealed in a dry, dark environment, with recommended temperatures ranging from 2-8°C to general room temperature.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂BrN | [2][3][4] |
| Molecular Weight | 262.14 g/mol | [2][3] |
| Monoisotopic Mass | 261.01531 Da | [3] |
| CAS Number | 213814-61-0 | [2][3] |
| Physical Form | Liquid or Solid | |
| Purity (Commercial) | ≥97% to ≥98% | [2] |
| XlogP (Predicted) | 3.8 | [3][4] |
| Topological Polar Surface Area | 12 Ų | [3] |
| Melting Point | Data not available in cited sources | |
| Boiling Point | Data not available in cited sources | |
| Density | Data not available in cited sources |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show a singlet for the benzylic CH₂ protons, likely around 4.4 ppm. The aromatic region (approx. 6.6-7.5 ppm) would display complex multiplets corresponding to the nine aromatic protons on the two distinct rings. A broad singlet corresponding to the N-H proton would also be present.
-
¹³C NMR: The spectrum is expected to show 11 distinct signals in the aromatic region (approx. 110-150 ppm), including the carbon atom bonded to bromine (C-Br) which would appear at a characteristic shift. The benzylic CH₂ carbon would likely appear around 48 ppm.
-
IR Spectroscopy: The infrared spectrum would feature a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C stretching bands for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region, and a C-N stretching band would be visible around 1250-1350 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, below 690 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Reactivity and Stability
Stability: Like many anilines, this compound should be protected from light and air to prevent gradual oxidation and discoloration. It should be stored in a tightly sealed container in a cool, dry place.[2]
Reactivity: The molecule possesses several reactive sites:
-
Amine Nitrogen: The secondary amine is nucleophilic and basic, capable of reacting with electrophiles and acids.
-
Aromatic Rings: Both the aniline and benzyl rings can undergo electrophilic aromatic substitution, though the reactivity is influenced by the existing substituents. The bromo-substituted ring is deactivated towards electrophilic substitution.
-
Carbon-Bromine Bond: The C-Br bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a key functional handle for further molecular elaboration.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, its classification as a "Protein Degrader Building Block" suggests its potential use in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[2]
The broader class of N-benzyl aniline derivatives is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5] For instance, some derivatives act as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, which is crucial for the synthesis of the bacterial cell wall.[5] Additionally, structurally related compounds like 1-benzyl-5-bromoindolin-2-ones have shown anti-proliferative effects against human breast and lung cancer cell lines.[6] These findings suggest that this compound is a promising scaffold for medicinal chemistry and drug discovery programs.
Experimental Protocols
The following is a plausible method for the synthesis of this compound based on standard organic chemistry procedures for the N-alkylation of anilines.[7]
Synthesis of this compound via N-Alkylation
Objective: To synthesize this compound by reacting 3-bromoaniline with benzyl chloride.
Materials:
-
3-Bromoaniline (1.0 eq)
-
Benzyl chloride (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.25 eq)
-
Toluene or Ethanol (solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline (1.0 eq), sodium bicarbonate (1.25 eq), and toluene.
-
Addition of Reagent: Begin stirring the mixture and heat it to 90-100°C. Once the temperature has stabilized, add benzyl chloride (1.0 eq) dropwise over 30 minutes.
-
Reaction: Maintain the reaction mixture at reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting aniline), allow the mixture to cool to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
Visualizations
The following diagrams illustrate the synthesis workflow and potential applications of this compound.
Caption: Synthesis and Purification Workflow.
Caption: Logical Relationships and Potential Applications.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The compound is classified under GHS with the "Warning" signal word and the GHS07 pictogram (exclamation mark).
References
- 1. N,N-Dibenzyl-3-bromoaniline | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C13H12BrN | CID 9965096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C13H12BrN) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to N-Benzyl-3-bromoaniline: Structure, Isomers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl-3-bromoaniline, a key chemical intermediate. The document details its structural formula, explores its various isomers, presents key quantitative data, and outlines detailed experimental protocols for its synthesis. This information is intended to support research and development efforts in medicinal chemistry and materials science.
This compound: Structural Elucidation
This compound is an aromatic amine derivative characterized by a benzyl group and a bromine atom attached to the aniline framework. The bromine atom is positioned at the meta- (3-) position of the aniline ring relative to the amino group.
The fundamental structural and identifying information for this compound is as follows:
-
IUPAC Name : this compound[1]
-
Molecular Weight : 262.14 g/mol [1]
-
SMILES : C1=CC=C(C=C1)CNC2=CC(=CC=C2)Br[1]
-
InChI Key : NUZUUCXESJBUMX-UHFFFAOYSA-N[1]
Isomerism in N-Benzyl-bromoaniline
This compound is part of a family of isomers, primarily positional isomers, which differ in the substitution pattern on the aniline ring. Stereoisomerism is not observed in this compound as it lacks a chiral center.
Positional Isomers
The primary isomers of N-Benzyl-bromoaniline are determined by the position of the bromine atom on the aniline ring. The three positional isomers are:
-
N-Benzyl-2-bromoaniline (ortho-isomer) : The bromine atom is located at the position adjacent to the amino group.
-
This compound (meta-isomer) : The bromine atom is situated at the meta-position relative to the amino group.
-
N-Benzyl-4-bromoaniline (para-isomer) : The bromine atom is positioned opposite to the amino group.
Another class of positional isomers exists where the bromine atom is located on the benzyl ring instead of the aniline ring.
The relationship between the key positional isomers is illustrated in the diagram below.
Caption: Positional isomers of N-Benzyl-bromoaniline.
Quantitative Data of N-Benzyl-bromoaniline Isomers
The following table summarizes the available quantitative data for the positional isomers of N-Benzyl-bromoaniline. This allows for a direct comparison of their physical properties.
| Property | N-Benzyl-2-bromoaniline | This compound | N-Benzyl-4-bromoaniline |
| CAS Number | 71687-81-5[3] | 213814-61-0[1] | 2879-83-6[4] |
| Molecular Formula | C₁₃H₁₂BrN | C₁₃H₁₂BrN[1][2] | C₁₃H₁₂BrN[4] |
| Molecular Weight | 262.15 g/mol [3] | 262.14 g/mol [1][2] | 262.15 g/mol [5] |
| Physical State | Not specified | Not specified | Yellow to pale yellow oil[5] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | 155-160 °C at 1 Torr[5] |
Experimental Protocols
The synthesis of this compound can be approached in a two-step process: the synthesis of the precursor 3-bromoaniline, followed by the N-benzylation of this intermediate.
Synthesis of 3-Bromoaniline from Benzene
The synthesis of 3-bromoaniline from benzene involves a three-step sequence: nitration, bromination, and reduction. This is necessary because the amino group is an ortho-, para-director, while the nitro group is a meta-director.
Step 1: Nitration of Benzene to Nitrobenzene
-
Reaction: C₆H₆ + HNO₃ --(H₂SO₄)--> C₆H₅NO₂ + H₂O
-
Procedure:
-
To a flask containing concentrated sulfuric acid, slowly add concentrated nitric acid while cooling in an ice bath to maintain a low temperature.
-
Add benzene dropwise to the nitrating mixture with constant stirring, ensuring the temperature does not exceed 50-60°C.
-
After the addition is complete, continue stirring for approximately one hour.
-
Pour the reaction mixture into cold water to precipitate the nitrobenzene.
-
Separate the nitrobenzene layer, wash with water and a dilute sodium carbonate solution, and then dry over anhydrous calcium chloride.
-
Purify by distillation.
-
Step 2: Bromination of Nitrobenzene to 3-Bromonitrobenzene
-
Reaction: C₆H₅NO₂ + Br₂ --(FeBr₃)--> C₆H₄BrNO₂ + HBr
-
Procedure:
-
In a flask protected from moisture, place nitrobenzene and a catalytic amount of iron filings.
-
Slowly add bromine to the flask with stirring. The reaction is exothermic and the temperature should be controlled.
-
After the addition is complete, gently heat the mixture to drive the reaction to completion.
-
Wash the reaction mixture with water and a dilute solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, dry it, and purify by distillation to obtain 3-bromonitrobenzene.
-
Step 3: Reduction of 3-Bromonitrobenzene to 3-Bromoaniline
-
Reaction: C₆H₄BrNO₂ + 6[H] --(Sn/HCl)--> C₆H₄BrN₂ + 2H₂O
-
Procedure:
-
In a round-bottom flask, place 3-bromonitrobenzene and granulated tin.
-
Add concentrated hydrochloric acid portion-wise with stirring. The reaction is highly exothermic and may require cooling.
-
After the initial reaction subsides, heat the mixture on a steam bath until the reaction is complete.
-
Cool the mixture and add a concentrated solution of sodium hydroxide to precipitate the tin salts and liberate the free amine.
-
Extract the 3-bromoaniline with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract and remove the solvent by distillation.
-
Purify the crude 3-bromoaniline by vacuum distillation.
-
Synthesis of this compound from 3-Bromoaniline
This step involves the nucleophilic substitution of a benzyl halide with 3-bromoaniline.
-
Reaction: C₆H₄BrNH₂ + C₆H₅CH₂Cl --> C₆H₄BrNHCH₂C₆H₅ + HCl
-
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, dissolve 3-bromoaniline in a suitable solvent such as ethanol or toluene.
-
Add a base, such as sodium bicarbonate or sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.
-
Slowly add benzyl chloride to the mixture with vigorous stirring.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization.
-
The synthesis pathway is depicted in the workflow diagram below.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C13H12BrN | CID 9965096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 71687-81-5|N-Benzyl-2-bromoaniline|BLDpharm [bldpharm.com]
- 4. N-benzyl-4-bromoaniline | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
A Technical Guide to the Solubility of N-Benzyl-3-bromoaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzyl-3-bromoaniline, a key intermediate in various synthetic applications. While specific quantitative solubility data is not extensively available in public literature, this document offers a predictive analysis based on the compound's molecular structure and the fundamental principle of "like dissolves like." Furthermore, it furnishes a detailed, industry-standard experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to equip researchers and professionals in drug development with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction
This compound (CAS No. 213814-61-0) is an aromatic compound featuring a benzyl group and a bromine atom attached to an aniline core.[1][2][3] Its molecular structure, which combines both non-polar (benzene rings) and polar (N-H bond, bromine substituent) characteristics, results in a nuanced solubility profile across different organic solvents. Understanding this profile is critical for its application in synthesis, purification, and formulation development, where solvent selection directly impacts reaction kinetics, yield, and product purity.
Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" serves as a reliable guideline for predicting solubility.[4][5] this compound's large, predominantly non-polar structure, conferred by its two aromatic rings, suggests good solubility in non-polar and moderately polar solvents. The presence of the secondary amine (N-H) group allows for hydrogen bonding, which may enhance solubility in certain polar solvents.
The following table provides a predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their type.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Name | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Hexane | Non-polar | Low | The molecule's polarity from the N-H and C-Br bonds is sufficient to limit solubility in highly non-polar aliphatic solvents. |
| Toluene | Non-polar (Aromatic) | High | The aromatic nature of toluene facilitates strong van der Waals interactions with the benzene rings of the solute. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity can interact with the polar groups of the solute, while its organic nature accommodates the non-polar structure. |
| Diethyl Ether | Non-polar | Medium to High | The ether's ability to act as a hydrogen bond acceptor and its overall non-polar character make it a suitable solvent. |
| Ethyl Acetate | Polar Aprotic | High | Offers a good balance of polarity to interact with the amine and bromine, and non-polar characteristics to dissolve the rings. |
| Acetone | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Medium | While polar, its smaller size and high polarity might be less compatible with the large, bulky non-polar parts of the solute. |
| Methanol | Polar Protic | Medium | The N-H group can participate in hydrogen bonding, but the large non-polar structure may limit overall solubility. |
| Ethanol | Polar Protic | Medium | Similar to methanol, but its slightly larger alkyl chain may better accommodate the non-polar regions of the solute. |
| Water | Polar Protic | Insoluble | The large, non-polar aromatic structure significantly outweighs the polarity of the amine and bromo groups, leading to poor aqueous solubility.[6][7][8][9] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[10][11][12]
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. For more effective separation, centrifuge the vials at the same temperature.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid. Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Factors Influencing Solubility
This diagram illustrates the "like dissolves like" principle by showing the interactions between this compound and different classes of solvents.
References
- 1. This compound | C13H12BrN | CID 9965096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 213814-61-0 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 7. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 8. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]
- 9. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Stability and Storage of N-Benzyl-3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Benzyl-3-bromoaniline. Proper handling and storage are critical to ensure the compound's integrity and the reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's characteristics and for its proper handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C13H12BrN | [1][2][3][4] |
| Molecular Weight | 262.14 g/mol | [1][2] |
| CAS Number | 213814-61-0 | [1][2] |
| Physical Form | Liquid or Solid | |
| Purity | ≥97% | |
| pKa (Predicted) | 2.82 ± 0.10 | [5] |
Recommended Storage Conditions
To maintain the stability and purity of this compound, it is imperative to adhere to the storage conditions outlined by suppliers. These conditions are summarized in Table 2. The primary concerns for storage are temperature, exposure to light, and moisture.
| Parameter | Condition | Reference |
| Temperature | Room temperature or 2-8°C | [1][5] |
| Atmosphere | Sealed in dry conditions | |
| Light Exposure | Keep in a dark place / Protect from light | [1][6] |
| Container | Keep container tightly closed | [6][7][8] |
| Ventilation | Store in a well-ventilated place | [6][7][8] |
Stability Profile and Incompatibilities
This compound is generally stable under normal storage conditions[7]. However, it is incompatible with certain classes of chemicals, which can lead to degradation or hazardous reactions.
Incompatible Materials:
Contact with these substances should be avoided to prevent decomposition of the material. The hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides[7].
Experimental Protocols for Stability Assessment
While specific stability-indicating assays for this compound are not detailed in the provided search results, a general workflow for assessing the stability of a chemical compound is outlined below. This typically involves subjecting the compound to stress conditions and analyzing for degradation products.
General Experimental Workflow for Stability Testing:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration.
-
Stress Conditions: Expose the samples to various stress conditions, including:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined periods.
-
Photostability: Exposure to UV and visible light.
-
Humidity: High humidity levels (e.g., 75% RH, 90% RH).
-
pH Variation: Acidic, neutral, and basic conditions (e.g., using HCl, water, and NaOH).
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The method should be capable of separating the parent compound from any potential degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and identify any major degradation products. This allows for the determination of degradation kinetics and pathways.
Handling Precautions
Given the hazard profile of this compound, appropriate personal protective equipment (PPE) should be used during handling.
Safety and Handling Summary:
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[2].
-
Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray[7]. Ensure adequate ventilation[7][8].
-
PPE: Wear protective gloves, protective clothing, and eye/face protection[8].
Conclusion
The stability of this compound is maintained under recommended storage conditions, which include protection from light and storage in a cool, dry, and well-ventilated area. It is crucial to avoid contact with incompatible materials such as strong acids and acid chlorides. For rigorous stability studies, a systematic approach using validated analytical methods is necessary to ensure the quality and reliability of the compound in research and development applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C13H12BrN | CID 9965096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 213814-61-0 [chemicalbook.com]
- 4. PubChemLite - this compound (C13H12BrN) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 213814-61-0 [amp.chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to N-Benzyl-3-bromoaniline: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl-3-bromoaniline, a crucial chemical intermediate in medicinal chemistry and drug discovery. Its significance has grown with the advent of Proteolysis Targeting Chimeras (PROTACs), where it serves as a foundational scaffold for the synthesis of ligands targeting E3 ubiquitin ligases. This document details its chemical properties, provides methodologies for its synthesis and analysis, and explores its application in the context of targeted protein degradation.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and supplier catalogs. A comprehensive list of these identifiers is provided below to aid in literature searches and material sourcing.
| Identifier Type | Identifier | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 213814-61-0 | [1][2] |
| Molecular Formula | C13H12BrN | [1][2] |
| Synonyms | Benzenemethanamine, N-(3-bromophenyl)- | [1] |
| N-benzyl-3-bromo-aniline | [1] | |
| N-(3-bromophenyl)benzylamine | [1] | |
| 3-bromo-N-(benzyl)aniline | [1] | |
| Benzyl-(3-bromo-phenyl)-amine | [1] |
Physicochemical and Spectral Data
A summary of the key physicochemical and computed properties of this compound is presented below. It is important to note that while some experimental data is available, specific spectral characterization for this compound is not widely published.
| Property | Value | Citation |
| Molecular Weight | 262.14 g/mol | [1][2] |
| Exact Mass | 261.01531 Da | [1] |
| Monoisotopic Mass | 261.01531 Da | [1] |
| XLogP3-AA (Computed) | 3.8 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
| Purity | ≥97% (commercially available) | |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | |
| Physical Form | Liquid or Solid |
Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis, purification, and analysis of this compound, adapted from established methodologies for the N-alkylation of anilines.
Synthesis of this compound via N-Alkylation
This protocol describes the synthesis of this compound from 3-bromoaniline and benzyl bromide.
Materials:
-
3-Bromoaniline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile to make a 0.2 M solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude product can be purified by column chromatography followed by recrystallization.
3.2.1. Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
3.2.2. Recrystallization
Materials:
-
Purified this compound from column chromatography
-
Ethanol or a hexane/ethyl acetate mixture
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Methods
The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Application in Targeted Protein Degradation: A PROTAC Building Block
This compound and its derivatives are valuable building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The this compound scaffold can be elaborated to create ligands that bind to E3 ubiquitin ligases, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). The bromo-substituent provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to attach a linker and subsequently the POI-binding ligand.
The PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a general experimental workflow to assess the efficacy of a newly synthesized PROTAC.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-Benzyl-3-bromoaniline from 3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-Benzyl-3-bromoaniline, a valuable intermediate in organic synthesis and drug discovery. Two primary synthetic routes are presented: direct N-benzylation of 3-bromoaniline with benzyl bromide and reductive amination of 3-bromoaniline with benzaldehyde. These methods offer flexibility based on available starting materials and desired reaction conditions. This guide includes comprehensive experimental procedures, a summary of quantitative data, and characterization details to ensure reproducible and efficient synthesis.
Introduction
N-substituted aniline derivatives are pivotal structural motifs in a wide array of pharmaceuticals and functional materials. The strategic introduction of a benzyl group to an aniline core can significantly modify its biological activity and physicochemical properties. This compound serves as a versatile building block, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions. The presented protocols outline reliable methods for the preparation of this key intermediate.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is provided in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₂BrN | [1] |
| Molecular Weight | 262.14 g/mol | [1][2] |
| Purity | ≥98% | [2] |
| Physical Form | Liquid or Solid | [3] |
| Storage Conditions | Room temperature, Protected from light, Sealed in dry, 2-8°C | [2][3] |
| CAS Number | 213814-61-0 | [1][2] |
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Direct N-Benzylation
This protocol describes the synthesis of this compound via the direct alkylation of 3-bromoaniline with benzyl bromide in the presence of a weak base.
Materials and Reagents:
-
3-Bromoaniline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline (1.0 eq) in acetone.
-
To this solution, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux with vigorous stirring.
-
Once refluxing, add benzyl bromide (1.1 eq) dropwise over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Note that the formation of a dibenzylated byproduct is possible.[4]
-
Upon completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired this compound.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Dry the final product under vacuum.
Method 2: Reductive Amination
This protocol details a two-step, one-pot synthesis of this compound through the reductive amination of 3-bromoaniline with benzaldehyde.
Materials and Reagents:
-
3-Bromoaniline
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) and benzaldehyde (1.05 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding Schiff base (imine).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC until the imine intermediate is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathways for the synthesis of this compound.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromoaniline with Benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups. It provides a significant advantage over traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, which often necessitate harsh reaction conditions and have limited applicability.
This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 3-bromoaniline with benzylamine to synthesize N-benzyl-3-aminophenylamine. This transformation is a key step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-bromoaniline), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: Benzylamine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the desired N-benzyl-3-aminophenylamine product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction, as it influences the rate of reductive elimination and can suppress side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the desired transformation.
Experimental Overview
The following sections provide a summary of typical reaction conditions, a detailed experimental protocol, and a workflow diagram for the Buchwald-Hartwig amination of 3-bromoaniline with benzylamine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of 3-bromoaniline with benzylamine under various conditions. This data is illustrative and based on typical results reported for similar aryl bromide aminations. Actual yields may vary depending on the specific reaction setup and purity of reagents.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 85 |
| 3 | Pd₂(dba)₃ (0.5) | RuPhos (1) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 88 |
| 4 | Pd(OAc)₂ (1.5) | DavePhos (3) | NaOtBu (1.2) | THF | 80 | 24 | 78 |
dba = tris(dibenzylideneacetone)dipalladium(0), XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, DavePhos = 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, THF = Tetrahydrofuran.
Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed amination of 3-bromoaniline with benzylamine.
Materials:
-
3-Bromoaniline
-
Benzylamine
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.2-2.0 equivalents).
-
Addition of Reactants: Add 3-bromoaniline (1.0 equivalent) and the anhydrous solvent to the flask. Stir the mixture for a few minutes.
-
Addition of Amine: Add benzylamine (1.1-1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-benzyl-3-aminophenylamine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig Amination.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Benzyl-3-bromoaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of N-arylamines is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Among the various methods available, the Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions, offering a broad substrate scope and functional group tolerance.[1][4] This document provides detailed application notes and a protocol for the synthesis of N-Benzyl-3-bromoaniline via a palladium-catalyzed Buchwald-Hartwig amination.
Reaction Principle
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 3-bromoaniline with benzylamine. The catalytic cycle, characteristic of Buchwald-Hartwig aminations, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-arylamine product and regenerate the Pd(0) catalyst.[1][4] The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Quantitative Data Summary
The following table summarizes typical quantitative data for the palladium-catalyzed synthesis of this compound, based on analogous Buchwald-Hartwig amination reactions.
| Parameter | Value | Notes |
| Typical Yield | 85-95% | Yields are highly dependent on the specific catalyst system and reaction conditions. |
| Palladium Catalyst Loading | 1-2 mol% | Lower catalyst loading can be achieved with highly active catalyst systems. |
| Ligand to Palladium Ratio | 1:1 to 2:1 | The optimal ratio depends on the nature of the ligand and palladium precursor. |
| Base Equivalence | 1.5-2.0 equiv | A slight excess of base is typically used to ensure complete reaction. |
| Reaction Temperature | 80-110 °C | The optimal temperature can vary with the choice of solvent and catalyst. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed synthesis of this compound.
Materials:
-
3-Bromoaniline
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and Xantphos (0.012-0.024 mmol, 1.2-2.4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add sodium tert-butoxide (1.5-2.0 mmol).
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
-
Addition of Reagents:
-
Add anhydrous toluene (5-10 mL) to the flask.
-
Add 3-bromoaniline (1.0 mmol).
-
Add benzylamine (1.2 mmol).
-
-
Reaction:
-
Seal the Schlenk flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment.
-
Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Visualizations
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Synthesis of N-Benzyl-3-bromoaniline: A Detailed Experimental Protocol
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of N-Benzyl-3-bromoaniline, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is achieved through a one-pot reductive amination of 3-bromoaniline with benzaldehyde using sodium borohydride as the reducing agent. This method offers a straightforward and efficient route to the desired product. The protocol includes detailed steps for the reaction, purification, and characterization of this compound, making it suitable for researchers in organic synthesis and medicinal chemistry.
Introduction
N-benzylated anilines are a common structural motif in a wide range of biologically active compounds. The synthesis of these compounds is therefore of significant interest to the pharmaceutical and agrochemical industries. Reductive amination is a widely employed and versatile method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[1] This one-pot reaction typically involves the initial formation of an imine from a primary amine and a carbonyl compound, followed by the in-situ reduction of the imine to the corresponding amine.[2] This approach avoids the challenges associated with direct N-alkylation of anilines, which can often lead to over-alkylation and the formation of complex product mixtures.
This protocol details the synthesis of this compound from 3-bromoaniline and benzaldehyde. The reaction proceeds via the formation of an N-benzylidene-3-bromoaniline intermediate, which is subsequently reduced by sodium borohydride to yield the target secondary amine.
Experimental Protocol
Materials and Methods
Reagents:
-
Benzaldehyde (C₇H₆O, MW: 106.12 g/mol )
-
Sodium borohydride (NaBH₄, MW: 37.83 g/mol )
-
Methanol (CH₃OH)
-
Ethyl acetate (C₄H₈O₂)
-
Hexane (C₆H₁₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Melting point apparatus
-
NMR spectrometer
Synthesis of this compound
A one-pot reductive amination procedure is employed for the synthesis.[5][6]
-
Imine Formation: To a solution of 3-bromoaniline (1.72 g, 10 mmol) in methanol (40 mL) in a round-bottom flask, add benzaldehyde (1.06 g, 1.0 mL, 10 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.45 g, 12 mmol) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 10-12 hours.[5] Monitor the reaction for completion by TLC (a typical eluent system is hexane:ethyl acetate, 8:2).
Work-up and Purification
-
Quenching and Solvent Removal: Carefully add water (20 mL) to quench the excess sodium borohydride. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Data Presentation
Table 1: Summary of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 3-Bromoaniline | C₆H₆BrN | 172.02[3][4] | 10 | 1.72 g |
| Benzaldehyde | C₇H₆O | 106.12 | 10 | 1.06 g (1.0 mL) |
| Sodium Borohydride | NaBH₄ | 37.83 | 12 | 0.45 g |
| This compound | C₁₃H₁₂BrN | 262.14[1] | - | Theoretical Yield: 2.62 g |
Characterization of this compound
The purified product should be characterized by its physical and spectral properties to confirm its identity and purity.
-
Physical State: Liquid or solid.
-
Molecular Weight: 262.14 g/mol .[1]
-
Melting Point: Not explicitly reported in the searched literature. A sharp melting point for the purified solid would indicate high purity.
-
¹H NMR (CDCl₃, 400 MHz): The expected signals would be in the aromatic region (around δ 6.5-7.5 ppm) for the protons on both phenyl rings, a singlet for the benzylic CH₂ protons (around δ 4.3 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃, 100 MHz): The expected signals would include those for the aromatic carbons and a signal for the benzylic carbon.
Note: Specific NMR chemical shift values from literature are not available for this compound. The provided information is based on general chemical shift ranges for similar structures.
Visualization
The experimental workflow for the synthesis of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. The one-pot nature of the reaction, coupled with a straightforward work-up and purification procedure, makes this method highly applicable for laboratory-scale synthesis. The provided characterization data and workflow diagram will be valuable resources for researchers in the fields of organic synthesis, drug discovery, and materials science.
References
Application of N-Benzyl-3-bromoaniline as a Building Block for PROTACs: Information Currently Unavailable in the Public Domain
Despite a comprehensive search of scientific literature and patent databases, no specific applications of N-Benzyl-3-bromoaniline as a direct building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) have been identified in publicly accessible resources. Therefore, the creation of detailed Application Notes and Protocols for its use in this context cannot be fulfilled at this time.
PROTACs are a novel therapeutic modality that utilizes the cell's natural protein degradation machinery to eliminate disease-causing proteins. These bifunctional molecules consist of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The design and synthesis of PROTACs involve the strategic selection and assembly of these building blocks to achieve potent and selective protein degradation.
While aniline derivatives, in general, are utilized in the synthesis of various components of PROTACs, including linkers and ligands, the specific molecule this compound has not been explicitly mentioned in the context of PROTAC development in the reviewed literature. Searches for its use as a precursor for PROTAC warheads, linkers, or E3 ligase ligands (such as those for Cereblon or VHL) did not yield any concrete examples.
The development of PROTACs is a rapidly evolving field, with a vast chemical space being explored for novel linkers, ligands, and synthetic strategies. It is conceivable that this compound could be investigated as a potential building block in proprietary or unpublished research. However, without publicly available data, it is not possible to provide the requested detailed experimental protocols, quantitative data, or visualizations of its role in PROTAC-mediated signaling pathways.
Researchers, scientists, and drug development professionals interested in the application of novel building blocks for PROTAC synthesis are encouraged to consult the latest scientific publications and patent filings in the field of targeted protein degradation for emerging strategies and chemical matter.
Applications of N-Benzyl-3-bromoaniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-3-bromoaniline is a substituted aniline derivative that, while not extensively documented as a final drug product, serves as a valuable and versatile building block in medicinal chemistry. Its structure combines two key features for drug design: an N-benzyl group, which can be crucial for interactions with biological targets or serve as a protecting group, and a bromine atom on the aniline ring. The bromine atom is particularly useful as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
These application notes will detail the utility of the N-benzyl-bromoaniline scaffold by examining structurally related compounds that have been successfully developed and evaluated for various therapeutic applications. The focus will be on anticancer agents, with additional examples in neuropharmacology and infectious diseases, providing researchers with a blueprint for leveraging this scaffold in their own drug discovery programs.
Application Note 1: A Scaffold for Novel Anticancer Agents Targeting VEGFR-2
The N-benzyl bromo-substituted aromatic core is a key structural motif in the development of potent anticancer agents. A notable example is the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have demonstrated significant anti-proliferative activity and inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of tumor angiogenesis.
Quantitative Data: In Vitro Anticancer and VEGFR-2 Inhibitory Activities
The following tables summarize the in vitro biological activity of a series of 1-benzyl-5-bromoindolin-2-one derivatives against human cancer cell lines and their inhibitory potency against the VEGFR-2 kinase.[1]
Table 1: In Vitro Anti-Proliferative Activity (IC₅₀, µM) of N-Benzyl-5-bromoindolin-2-one Derivatives [1]
| Compound | 4-Arylthiazole Substituent | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) |
| 7c | 4-(p-fluorophenyl)thiazole | 7.17 ± 0.94 | > 50 |
| 7d | 4-(p-chlorophenyl)thiazole | 2.93 ± 0.47 | 31.25 ± 2.11 |
| Doxorubicin | (Reference Drug) | 4.30 ± 0.84 | 6.20 ± 0.93 |
Table 2: VEGFR-2 Kinase Inhibitory Activity [1]
| Compound | IC₅₀ (µM) |
| 7c | 0.728 |
| 7d | 0.503 |
| Sorafenib | 0.042 |
Experimental Protocols
The following protocols are adapted from the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.[1]
Protocol 1: Synthesis of 1-Benzyl-5-bromoindoline-2,3-dione (Key Intermediate)
-
To a solution of 5-bromoisatin (1.0 eq) in acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and wash with MeCN.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent to obtain pure 1-benzyl-5-bromoindoline-2,3-dione.
Protocol 2: Synthesis of 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (Intermediate 4)
-
To a hot, stirred solution of 1-benzyl-5-bromoindoline-2,3-dione (1.0 eq) in ethanol (EtOH), add thiosemicarbazide (1.1 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 5 hours.
-
Allow the mixture to cool, during which a precipitate will form.
-
Collect the precipitate by filtration, wash with cold EtOH, and dry to obtain the desired product.
Protocol 3: General Procedure for Synthesis of 1-Benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones (Target Compounds 7a-d)
-
Add the appropriate 2-bromo-1-arylethanone (1.1 eq) to a solution of Intermediate 4 (1.0 eq) in ethanol (8 mL).
-
Reflux the mixture for 7 hours.
-
A precipitate will form during the reaction. Collect the solid by filtration while the mixture is still hot.
-
Wash the collected solid with diethyl ether.
-
Dry and recrystallize the product from a methanol/DMF mixture to yield the final compounds.
Protocol 4: In Vitro VEGFR-2 Kinase Assay
-
The assay is typically performed using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing VEGFR-2 enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubate the mixture at 30°C for 60 minutes.
-
After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the ADP generated and reflects the kinase activity.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations: Workflow and Signaling Pathway
Caption: Synthetic and biological evaluation workflow for N-benzyl-bromo-substituted anticancer agents.
Caption: Inhibition of the VEGFR-2 signaling pathway by N-benzyl-bromo-analogue 7d.
Application Note 2: Development of Serotonin 5-HT₂ₐ/₂c Receptor Partial Agonists
The N-benzyl group plays a significant role in modulating the affinity and efficacy of ligands targeting G-protein coupled receptors (GPCRs). In the field of neuropharmacology, N-benzylation of 4-bromo-2,5-dimethoxyphenethylamine—a compound structurally related to bromo-anilines—has been shown to dramatically increase binding affinity for the serotonin 5-HT₂ₐ and 5-HT₂c receptors.[2][3]
This highlights the potential of using the this compound scaffold as a starting point for novel central nervous system (CNS) agents. The N-benzyl moiety can be substituted to fine-tune receptor selectivity and functional activity, probing interactions within the receptor's binding pocket.
Key SAR Findings:
-
Increased Affinity: N-benzylation of bromo-phenethylamines can lead to a significant (multi-fold) increase in binding affinity at 5-HT₂ₐ/₂c receptors.[2]
-
Modulation of Efficacy: While increasing affinity, N-benzylation can also modulate the agonist efficacy, often resulting in partial agonism. This is a desirable trait for developing drugs with a better safety profile.
-
Substituent Effects: Small changes to the substituents on the N-benzyl ring can have profound effects on affinity and selectivity, indicating a sensitive interaction with the receptor.
Experimental Protocol: Reductive Amination for N-Benzylation
The synthesis of these N-benzyl derivatives is typically achieved via reductive amination.
-
Dissolve the primary amine (e.g., a 3-bromoaniline derivative) (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in a suitable solvent like ethanol or methanol.
-
Stir the mixture at room temperature for 30 minutes to 3 hours to allow for the formation of the imine intermediate. Monitor by TLC.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (2.0 eq), portion-wise to the mixture.
-
Stir for an additional 30-60 minutes until the reduction is complete.
-
Quench the reaction with water and concentrate the mixture under reduced pressure to remove the organic solvent.
-
Perform an aqueous workup, typically by partitioning the residue between an organic solvent (e.g., CH₂Cl₂) and water.
-
Extract the aqueous layer, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-benzyl product.
-
Purify the product using column chromatography on silica gel.
Application Note 3: A Core Structure for Novel Antibacterial Agents
The N-benzyl aniline scaffold has been identified as a promising core for the development of new antibacterial agents, particularly against drug-resistant Gram-positive bacteria. A Chinese patent discloses a series of N-benzyl aniline derivatives with moderate to strong inhibitory activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).[4]
Quantitative Data: In Vitro Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative N-benzyl aniline derivatives, demonstrating their potential as antibacterial agents.[4]
Table 3: Antibacterial Activity (MIC, µM) of N-Benzyl Aniline Derivatives [4]
| Strain | Compound 7 | Compound 9 | Compound 11 | Ofloxacin | Tetracycline |
| Bacillus cereus | 6.25 | 12.5 | 6.25 | 3.12 | 1.56 |
| Enterococcus faecium | 25 | 50 | 25 | 12.5 | 6.25 |
| Staphylococcus aureus | 12.5 | 25 | 12.5 | 6.25 | 3.12 |
| MRSA | 12.5 | 25 | 12.5 | 25 | 12.5 |
| Escherichia coli | ≥200 | ≥200 | ≥200 | 0.78 | 6.25 |
| Pseudomonas aeruginosa | ≥200 | ≥200 | ≥200 | 3.12 | 50 |
Note: The structures of compounds 7, 9, and 11 in the patent are complex N-benzyl aniline derivatives.
Protocol: Broth Microdilution for MIC Determination
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: Logical Flow for Antibacterial Discovery
References
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 2. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling with N-Benzyl-3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is extensively used in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems.[3] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of N-Benzyl-3-bromoaniline with various arylboronic acids, a transformation of significant interest for the synthesis of complex molecular architectures and potential pharmacologically active compounds. The N-benzyl-3-arylaniline scaffold is a key structural motif in numerous biologically active molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[4]
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Recommended Reaction Conditions
Based on established procedures for structurally similar bromoanilines, a range of conditions can be successfully employed for the Suzuki coupling of this compound.[2][3] The optimal conditions may vary depending on the specific arylboronic acid used. A summary of representative conditions is provided in the table below.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | This compound | This compound | This compound |
| Boronic Acid/Ester | Arylboronic acid (1.2-1.5 equiv.) | Arylboronic acid (1.5 equiv.) | Arylboronic acid (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (5 mol%) with a ligand | CataCXium A Pd G3 (5-10 mol%) |
| Ligand | - | JohnPhos (10 mol%) | - |
| Base | K₂CO₃ (2.0-3.0 equiv.) | K₂CO₃ (3.0 equiv.) | Cs₂CO₃ (2.0-3.0 equiv.) |
| Solvent System | Dioxane/H₂O (4:1) | DMF | 2-MeTHF |
| Temperature | 90-100 °C | 140 °C (Microwave) | 80 °C |
| Reaction Time | 12-24 hours | 20 minutes | 12-18 hours |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocol
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on commonly used procedures and may require optimization for specific substrates.[1][6]
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL). The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-3-arylaniline.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different catalysts, ligands, bases, and solvents. For sterically hindered substrates, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial.[8] In some cases, stronger bases like K₃PO₄ may improve yields.[8] Solvents such as 2-MeTHF have also been shown to enhance reaction efficiency for challenging couplings.[2]
-
Side Products: The formation of side products can arise from homo-coupling of the boronic acid or decomposition of the starting materials or product. Ensure thorough degassing of the reaction mixture to minimize oxidative side reactions.[8]
-
Catalyst Deactivation: Incomplete removal of oxygen can lead to catalyst deactivation. Proper inert atmosphere techniques are crucial for reproducible results.[8]
By following these guidelines and protocols, researchers can effectively perform the Suzuki coupling of this compound to generate a diverse range of N-benzyl-3-arylaniline derivatives for various applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Benzyl-3-bromoaniline Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of N-Benzyl-3-bromoaniline derivatives in pharmaceutical research. These compounds serve as a versatile scaffold for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Introduction
This compound and its derivatives are a class of synthetic organic compounds that have garnered significant attention in medicinal chemistry. The presence of the aniline and benzyl groups, along with the bromine substituent, provides a unique chemical structure that can be readily modified to interact with various biological targets. Research has demonstrated their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3] This document outlines their primary applications, supported by experimental data and detailed protocols for their synthesis and biological evaluation.
Key Applications in Pharmaceutical Research
Anticancer Activity
This compound derivatives have shown promising cytotoxic effects against a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.
2.1.1. Kinase Inhibition
Several derivatives have been identified as potent inhibitors of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][4] The N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidine scaffold, which incorporates the N-benzyl-bromoaniline moiety, has been particularly effective.[1] Inhibition of these kinases disrupts signaling pathways crucial for tumor angiogenesis and growth.[1]
-
VEGFR-2 Inhibition: Certain N-benzyl-5-bromoindolin-2-one derivatives have demonstrated significant inhibitory activity against VEGFR-2. For instance, derivative 7d (a 4-(p-chlorophenyl)thiazole bearing molecule) exhibited an IC50 value of 0.503 µM against VEGFR-2.[5]
-
EGFR Inhibition: The 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile derivative was identified as a potent and selective EGFR kinase inhibitor.[4] Novel coumarin derivatives incorporating a benzylidene moiety have also shown potent EGFR inhibitory activity, with compound 5 having an IC50 of 0.1812 µM.[6]
-
Multi-kinase Inhibition: Compounds with a 2',5'-diOMe benzyl substitution have been shown to inhibit VEGFR-2 and PDGFRβ at levels comparable to or better than standard agents.[1]
2.1.2. Induction of Apoptosis
Beyond kinase inhibition, these derivatives can induce apoptosis in cancer cells. The most active compounds have been shown to trigger apoptotic cascades, leading to programmed cell death.[5] For example, compound 7d was found to induce apoptosis in MCF-7 breast cancer cells.[5]
Antimicrobial Activity
Derivatives of N-benzyl-quinoxaline linked with a quinoline moiety have been synthesized and evaluated for their antimicrobial properties.[3] Additionally, N-benzyl aniline derivatives have demonstrated good inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound derivatives.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 7c | N-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 | [5] |
| 7d | N-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 | [5] |
| 7c | N-benzyl-5-bromoindolin-2-one | A-549 (Lung) | >50 | [5] |
| 7d | N-benzyl-5-bromoindolin-2-one | A-549 (Lung) | >50 | [5] |
| 5 | Coumarin benzylidene | PC-3 (Prostate) | 3.56 | [6] |
| 4b | Coumarin benzylidene | PC-3 (Prostate) | 8.99 | [6] |
| 4a | Coumarin benzylidene | PC-3 (Prostate) | 10.22 | [6] |
| 11a | N-ethyl-indolyl-pyrimidine | HEPG2 (Liver) | 0.7 | [7] |
Table 2: Kinase Inhibitory Activity (IC50/Ki values)
| Compound ID | Kinase Target | Activity Type | Value | Reference |
| 7c | VEGFR-2 | IC50 | 0.728 µM | [5] |
| 7d | VEGFR-2 | IC50 | 0.503 µM | [5] |
| 5 | EGFR | IC50 | 0.1812 µM | [6] |
| (-)-N-3-Benzyl-phenobarbital | CYP2C19 | Ki | 79 nM | [8] |
| (+)-N-3-Benzyl-nirvanol | CYP2C19 | Ki | 250 nM | [8] |
| 13 | VEGFR-2 | IC50 | Seventeen-fold better than standard | [1] |
| 13 | PDGFRβ | IC50 | Comparable to standard | [1] |
Table 3: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 8c | S. aureus | 19.4 | [3] |
| 8d | S. aureus | 23.1 | [3] |
| 8e | S. aureus | 24.7 | [3] |
| 8c | E. coli | 19.4 | [3] |
| 8d | E. coli | 22.1 | [3] |
| 8e | E. coli | 22.4 | [3] |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of the core this compound scaffold via reductive amination.
Materials:
-
m-Bromoaniline
-
Benzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent (e.g., Hexane:Ethyl acetate 6:4)
-
Rotary evaporator
Procedure:
-
Dissolve m-bromoaniline and benzaldehyde in methanol in a round-bottom flask.
-
Stir the mixture at room temperature to form the Schiff base (imine). Monitor the reaction by TLC.
-
Once the Schiff base formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.[9][10]
Visualization of Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of the synthesized derivatives on cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A-549, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at different concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualization of MTT Assay Workflow:
Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the derivatives against a specific kinase (e.g., VEGFR-2, EGFR).[5][6]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a multi-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.
-
Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to screen the antimicrobial activity of the synthesized compounds.[3][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile swabs
-
Cork borer
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Gatifloxacin)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the agar plates uniformly with the test microorganism using a sterile swab (spread plate method).
-
Create wells of about 6 mm diameter in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.
-
Add the positive and negative controls to separate wells on the same plate.
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathway
This compound derivatives, particularly those developed as anticancer agents, often exert their effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. One such pathway is the EGFR/PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Visualization of the EGFR/PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by this compound derivatives.[6]
References
- 1. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. theaspd.com [theaspd.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. reddit.com [reddit.com]
- 11. gjesrm.com [gjesrm.com]
Application Notes and Protocols for the Purification of N-Benzyl-3-bromoaniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the purification of N-Benzyl-3-bromoaniline using column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for downstream applications. This protocol details the necessary materials, equipment, and a step-by-step procedure for effective separation of the target compound from common impurities such as unreacted 3-bromoaniline and over-benzylated byproducts. Additionally, troubleshooting advice is provided to address common issues encountered during the purification of aromatic amines.
Introduction
Column chromatography is a fundamental purification technique in organic synthesis, relying on the differential adsorption of compounds onto a stationary phase. For the purification of this compound, a moderately polar compound, normal-phase chromatography using silica gel is the method of choice. The primary goal is to separate the desired mono-benzylated product from the more polar starting material, 3-bromoaniline, and the less polar N,N-dibenzyl-3-bromoaniline byproduct that may form during synthesis.[1] Careful selection of the mobile phase and proper column packing are crucial for achieving high purity.
Potential Impurities
Understanding the potential impurities is key to developing an effective purification strategy. During the synthesis of this compound, the following impurities are commonly encountered:
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3-Bromoaniline (Starting Material): More polar than the product, will elute later.
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Benzyl Bromide/Chloride (Reagent): Typically volatile and may be removed during work-up, but can co-elute with less polar components if present.
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N,N-dibenzyl-3-bromoaniline (Byproduct): Less polar than the desired product and will elute earlier.[2]
Chromatographic Conditions
The selection of an appropriate stationary and mobile phase is critical for successful separation. Based on the polarity of this compound and its likely impurities, the following conditions are recommended.
Data Presentation: Summary of Chromatographic Parameters
| Parameter | Recommended Material/Solvent | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography, offering good resolution for moderately polar compounds.[3][4] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A gradient from low to high polarity allows for the sequential elution of impurities and the product. A starting point of 5% to 20% ethyl acetate in hexane is recommended.[2][3] |
| Alternative: Petroleum Ether/Acetone | A system of 95:5 (v/v) has been used for similar N-benzylanilines.[5] | |
| Alternative: Hexane/Diethyl Ether | A 5:1 ratio has been shown to be effective for the purification of N-benzylaniline. | |
| Basic Modifier (Optional) | 0.1-1% Triethylamine (TEA) in eluent | Neutralizes acidic silanol groups on the silica surface, preventing peak tailing and improving the separation of basic amines.[6] |
| TLC Monitoring System | Hexane/Ethyl Acetate (e.g., 80:20 v/v) | Allows for rapid assessment of fraction purity. The ideal system should provide an Rf value of ~0.3-0.4 for the product.[6] |
Note: The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Experimental Workflow
The overall process for the purification of this compound is outlined in the diagram below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzyl-3-bromoaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Benzyl-3-bromoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common and effective methods for synthesizing this compound are:
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Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 3-bromoaniline and benzylamine. This method is known for its high functional group tolerance and generally good yields.[1][2]
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Reductive Amination: This two-step, one-pot reaction involves the formation of an imine from 3-bromoaniline and benzaldehyde, which is then reduced in situ to the desired secondary amine.[3][4] Common reducing agents include sodium borohydride and sodium cyanoborohydride.[5]
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Direct N-Alkylation: This classical method involves the reaction of 3-bromoaniline with a benzyl halide (e.g., benzyl bromide). This route can be prone to side reactions, such as the formation of the dibenzylated product.[6]
Q2: I am experiencing low yields in my Buchwald-Hartwig amination of 3-bromoaniline. What are the likely causes and solutions?
A2: Low yields in the Buchwald-Hartwig amination of 3-bromoaniline, an electron-deficient aniline, are a common issue. The electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the aniline's nitrogen atom.[1]
To improve your yield, consider the following:
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Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or BrettPhos. These ligands can accelerate the rate-limiting steps of the catalytic cycle.[7]
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Catalyst Choice: Using a well-defined palladium precatalyst can lead to more consistent and higher yields compared to generating the catalyst in situ.
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Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often crucial for the deprotonation of the weakly acidic N-H bond of 3-bromoaniline.
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Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
Q3: How can I minimize the formation of the N,N-dibenzyl-3-bromoaniline byproduct?
A3: The formation of the tertiary amine, N,N-dibenzyl-3-bromoaniline, is a common side reaction, particularly in direct N-alkylation. To minimize this:
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Control Stoichiometry: Use a molar excess of the 3-bromoaniline relative to the benzyl halide.
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Slow Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
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Reaction Temperature: Lowering the reaction temperature can sometimes favor mono-alkylation over di-alkylation.
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Alternative Route: Consider using reductive amination, which is less prone to over-alkylation.[5]
Q4: What is a suitable solvent system for the purification of this compound by column chromatography?
A4: A common solvent system for the purification of N-benzylanilines by silica gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point is a gradient elution from 5% to 20% ethyl acetate in hexane. The less polar dibenzylated byproduct will elute first, followed by the desired this compound, and finally the more polar unreacted 3-bromoaniline.
Data Presentation
The following table summarizes representative yields for the synthesis of this compound via different methods. Note that actual yields may vary depending on specific reaction conditions and scale.
| Synthesis Method | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 18 | 85-95 |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | Dioxane | Cs₂CO₃ | 110 | 24 | 70-85 |
| Reductive Amination | NaBH₄ / Acetic Acid | Methanol | - | 25 | 6 | 75-90 |
| Direct N-Alkylation | Benzyl Bromide | DMF | K₂CO₃ | 80 | 12 | 50-70* |
*Yield is highly dependent on the control of dibenzylation.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows only starting materials. | Inactive Catalyst: The palladium catalyst has been deactivated by oxygen. | 1. Ensure all reagents and solvents are properly degassed. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inefficient Ligand/Base Combination: The chosen ligand or base is not suitable for the electron-deficient substrate. | 1. Switch to a bulkier, more electron-rich ligand like XPhos or BrettPhos. 2. Use a strong, non-nucleophilic base such as NaOtBu or KOtBu. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition. |
Issue 2: Significant Formation of N,N-Dibenzyl-3-bromoaniline
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant, less polar spot is observed on the TLC plate. NMR analysis shows a reduced number of N-H protons and complex aromatic signals. | Over-alkylation: The mono-benzylated product is reacting further with the benzylating agent. | 1. In direct N-alkylation, use a 1.5 to 2-fold excess of 3-bromoaniline. 2. Add the benzyl halide dropwise to the reaction mixture over an extended period. 3. Consider switching to reductive amination, which is inherently more selective for mono-alkylation. |
Issue 3: Presence of Unreacted 3-Bromoaniline in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| A polar spot corresponding to 3-bromoaniline is visible on the TLC plate after purification. | Incomplete Reaction: The reaction has not gone to completion. | 1. Extend the reaction time. 2. Increase the amount of the limiting reagent (benzylamine or benzaldehyde). |
| Inefficient Purification: The purification method is not effectively separating the product from the starting material. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Perform an acidic wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate) with 1M HCl. The protonated 3-bromoaniline will move to the aqueous layer. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a representative procedure for the palladium-catalyzed synthesis of this compound.
Materials:
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3-bromoaniline
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Benzylamine
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
Procedure:
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To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 equivalents).
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Seal the tube with a septum, and evacuate and backfill with argon three times.
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Add anhydrous, degassed toluene via syringe.
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Add 3-bromoaniline (1.0 equivalent) and benzylamine (1.2 equivalents) via syringe.
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Place the sealed tube in a preheated oil bath at 100°C and stir for 18-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Protocol 2: Reductive Amination
This protocol describes the synthesis of this compound via a one-pot reductive amination.
Materials:
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3-bromoaniline
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Benzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol
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Acetic acid
Procedure:
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To a round-bottom flask, add 3-bromoaniline (1.0 equivalent) and methanol.
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Add benzaldehyde (1.05 equivalents) and a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5 equivalents) in small portions.
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Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction by TLC.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for synthesis and purification.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Synthesis of N-Benzyl-3-bromoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-3-bromoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most prevalent side product is the tertiary amine, N,N-dibenzyl-3-bromoaniline, which results from the over-alkylation of the desired secondary amine product.[1] Other common impurities include unreacted starting materials, namely 3-bromoaniline and the benzylating agent (e.g., benzyl bromide or benzyl chloride).[1]
Q2: Why is the formation of N,N-dibenzyl-3-bromoaniline a significant issue?
A2: The formation of the N,N-dibenzyl byproduct is a common challenge in the N-alkylation of anilines because the mono-alkylated product, this compound, is often more nucleophilic than the starting 3-bromoaniline. This increased nucleophilicity makes it more reactive towards the benzylating agent, leading to a second benzylation.
Q3: How can the formation of the N,N-dibenzyl side product be minimized?
A3: Several strategies can be employed to favor the formation of the mono-benzyl product:
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Stoichiometric Control: Using a significant excess of 3-bromoaniline relative to the benzylating agent increases the probability of the benzylating agent reacting with the primary amine.
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Slow Addition of Benzylating Agent: Adding the benzylating agent dropwise over an extended period helps to maintain a low concentration of it in the reaction mixture, thereby reducing the likelihood of a second alkylation event.
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Control of Reaction Temperature: Lowering the reaction temperature can help to decrease the rate of the second benzylation reaction.[2]
Q4: What are the recommended methods for purifying this compound from the reaction mixture?
A4: Column chromatography is the most effective method for separating this compound from the less polar N,N-dibenzyl byproduct and the more polar unreacted 3-bromoaniline.[1][3]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Low yield of this compound | - Incomplete reaction.- Suboptimal reaction temperature.- Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the reaction temperature; while higher temperatures can increase the rate, they may also promote side reactions.- Ensure proper technique during extraction and column chromatography to avoid product loss. |
| High percentage of N,N-dibenzyl-3-bromoaniline | - Molar ratio of benzylating agent to 3-bromoaniline is too high.- Rapid addition of the benzylating agent.- High reaction temperature. | - Use a molar excess of 3-bromoaniline (e.g., 2-4 equivalents).- Add the benzylating agent slowly and dropwise to the reaction mixture.- Conduct the reaction at a lower temperature.[2] |
| Presence of unreacted 3-bromoaniline in the final product | - Insufficient amount of benzylating agent.- Incomplete reaction.- Inefficient purification. | - Ensure the stoichiometry of the benzylating agent is appropriate (if not using an excess of aniline).- Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC.- Optimize the solvent system for column chromatography to achieve better separation between the product and the more polar starting material. |
| Reaction does not proceed or is very slow | - Low reactivity of the benzylating agent (e.g., benzyl chloride vs. benzyl bromide).- Inactive catalyst (if applicable).- Low reaction temperature. | - Consider using a more reactive benzylating agent like benzyl bromide.- The addition of a catalytic amount of potassium iodide can enhance the rate of reaction with benzyl chloride by in-situ generation of the more reactive benzyl iodide.[1]- Gradually increase the reaction temperature while monitoring for the formation of side products. |
Experimental Protocol: N-Benzylation of 3-bromoaniline
This protocol is a representative method for the synthesis of this compound.
Materials:
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3-bromoaniline
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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Acetone
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoaniline in acetone.
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Add potassium carbonate to the solution. This will act as a base to neutralize the HBr formed during the reaction.
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Heat the mixture to reflux with vigorous stirring.
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Slowly add benzyl bromide dropwise to the refluxing mixture over a period of 30 minutes.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The appearance of a new spot corresponding to the product and the disappearance of the starting material will indicate the reaction's progress. A second, less polar spot may appear, corresponding to the N,N-dibenzyl byproduct.[1]
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the solid potassium carbonate and potassium bromide salts.
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Evaporate the acetone from the filtrate under reduced pressure to obtain a crude oil.
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The less polar N,N-dibenzyl-3-bromoaniline will elute first, followed by the desired this compound, and finally the more polar unreacted 3-bromoaniline.[3]
Quantitative Data on Side Product Formation (Illustrative)
The following table presents hypothetical, yet realistic, data on the product distribution in the N-benzylation of 3-bromoaniline under different reaction conditions. This data is for illustrative purposes to demonstrate the impact of reaction parameters on product selectivity.
| Molar Ratio (3-bromoaniline : Benzyl Bromide) | Temperature (°C) | Yield of this compound (%) | Yield of N,N-Dibenzyl-3-bromoaniline (%) | Unreacted 3-bromoaniline (%) |
| 1 : 1 | 60 | 55 | 35 | 10 |
| 2 : 1 | 60 | 75 | 15 | 10 |
| 4 : 1 | 60 | 85 | 5 | 10 |
| 1 : 1 | 40 | 65 | 20 | 15 |
| 2 : 1 | 40 | 80 | 10 | 10 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the N,N-dibenzyl side product.
Caption: Troubleshooting logic for minimizing the formation of the N,N-dibenzyl side product.
References
Technical Support Center: Buchwald-Hartwig Amination of N-Benzyl-3-bromoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromoaniline with benzylamine to synthesize N-benzyl-3-aminobenzylamine. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this C-N cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in the amination of N-Benzyl-3-bromoaniline?
Low or no yield in this reaction can be attributed to several factors:
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Catalyst Inactivity or Decomposition: The active Pd(0) catalyst is sensitive to air and moisture. Improper handling, impure reagents, or insufficiently degassed solvents can lead to catalyst deactivation. The formation of palladium black is a visual indicator of catalyst decomposition.[1]
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Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For the coupling of a primary amine like benzylamine with an aryl bromide, bulky, electron-rich phosphine ligands are generally preferred to promote reductive elimination and prevent side reactions.
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Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, halting the catalytic cycle. Conversely, a base that is too strong could be incompatible with other functional groups on the substrates.[1]
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Poor Reagent Purity: The purity of starting materials, including the aryl bromide, amine, and base, is crucial. Impurities can poison the catalyst. Amines, in particular, should be purified before use if they are not of high purity.
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Side Reactions: The most common side reaction is the hydrodehalogenation of the aryl bromide, which converts the starting material into aniline. This can be caused by β-hydride elimination, especially with primary amines.[2]
Q2: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?
The formation of a fine black precipitate is indicative of the formation of palladium black, which is metallic palladium that has precipitated out of the solution.[1] This signifies catalyst decomposition and the cessation of the catalytic cycle. To address this, consider the following:
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Ensure an Inert Atmosphere: Rigorously degas your solvent and ensure the reaction is set up under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
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Optimize Ligand-to-Metal Ratio: An excess of the phosphine ligand can sometimes help to stabilize the catalyst and prevent decomposition.
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Lower Reaction Temperature: While the reaction often requires heating, excessively high temperatures can accelerate catalyst decomposition.[1]
Q3: My reaction is sluggish or stalls completely. What steps can I take to improve the reaction rate?
A sluggish or stalled reaction can often be improved by re-evaluating the reaction conditions:
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Increase Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-110 °C.[1] Increasing the temperature can improve the rate of oxidative addition and other steps in the catalytic cycle.
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Screen Different Solvents: Toluene and dioxane are common solvents for this reaction.[1] However, if your starting materials have poor solubility, a different solvent might be necessary. Ensure the chosen solvent is anhydrous and properly degassed.
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Change the Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), can accelerate the deprotonation step and increase the overall reaction rate. However, be mindful of the functional group compatibility of your substrates.
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Select a More Active Catalyst System: The choice of both the palladium source and the ligand significantly impacts catalytic activity. Screening different ligands, particularly bulky, electron-rich phosphine ligands, can lead to a more efficient catalyst system.
Q4: How can I minimize the formation of the hydrodehalogenation byproduct?
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. To minimize its occurrence:
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Ligand Selection: The use of bulky, electron-rich ligands can favor the desired reductive elimination pathway over the competing β-hydride elimination that leads to hydrodehalogenation.[2]
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Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular amination pathway over the unimolecular decomposition pathways.
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Control of Reaction Time: Prolonged reaction times, especially after the starting material has been consumed, can sometimes lead to increased side product formation. Monitor the reaction progress and work it up once it has reached completion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| No Reaction | Inactive catalyst | - Use a fresh batch of palladium precursor and ligand.- Ensure all reagents are pure and solvents are anhydrous and degassed.- Consider using a more robust pre-catalyst. |
| Incorrect base | - Switch to a stronger base like NaOtBu or LHMDS.- Ensure the base is not old or hydrated. | |
| Low temperature | - Increase the reaction temperature to 80-110 °C. | |
| Low Yield | Catalyst decomposition (palladium black formation) | - Improve inert atmosphere technique.- Lower the reaction temperature.- Increase the ligand-to-palladium ratio. |
| Incomplete conversion | - Increase reaction time and monitor by TLC or LC-MS.- Increase catalyst loading.- Optimize the ligand and base combination. | |
| Hydrodehalogenation side product | - Use a bulkier, more electron-rich ligand.- Increase the concentration of the reaction. | |
| Multiple Spots on TLC | Side product formation | - In addition to hydrodehalogenation, consider the possibility of diarylation if a primary amine is formed in situ.- Isolate and characterize the byproducts to better understand the side reactions. |
| Decomposition of starting material or product | - Lower the reaction temperature.- Use a weaker base if your substrate is base-sensitive. |
Data Presentation: Optimization of Reaction Conditions
The following table presents a summary of how different reaction parameters can influence the yield of the Buchwald-Hartwig amination of an aryl bromide with an amine. The data is representative and compiled from various sources to illustrate general trends.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 88 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 110 | 85 |
| 4 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 75 |
| 5 | Pd₂(dba)₃ (1) | P(o-tol)₃ (3) | NaOtBu | Toluene | 100 | 40 |
This data is illustrative and based on typical outcomes for similar Buchwald-Hartwig aminations. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Representative Protocol for the Buchwald-Hartwig Amination of 3-Bromoaniline with Benzylamine
Materials:
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3-Bromoaniline
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Benzylamine
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Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
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Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
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Addition of Reagents: Add 3-bromoaniline (1.0 equivalent) and benzylamine (1.2 equivalents) to the flask.
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Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the 3-bromoaniline.
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Degassing: Seal the flask and, if not in a glovebox, perform three cycles of vacuum/backfill with argon to ensure a completely inert atmosphere.
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Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-3-aminobenzylamine.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A general workflow for troubleshooting the Buchwald-Hartwig reaction.
References
Technical Support Center: Synthesis of N-Benzyl-3-bromoaniline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of N-Benzyl-3-bromoaniline, with a particular focus on the impact of ligand selection in the palladium-catalyzed Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen (C-N) bond between 3-bromoaniline and benzylamine in the presence of a palladium catalyst and a suitable phosphine ligand.
Q2: How does the choice of ligand impact the reaction?
A2: The ligand is critical to the success of the Buchwald-Hartwig amination. It stabilizes the palladium catalyst, facilitates the key steps of oxidative addition and reductive elimination, and influences the overall reaction rate, yield, and substrate scope.[1] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally preferred for coupling aryl bromides as they promote the formation of the active catalytic species and accelerate the reaction.[2][3]
Q3: What are the typical palladium precursors used for this reaction?
A3: Common palladium precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[2][4] If a Pd(II) source like Pd(OAc)₂ is used, it is reduced in situ to the active Pd(0) species.
Q4: Which bases are most effective for this synthesis?
A4: Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a very common and effective base for this transformation.[4] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, sometimes offering milder conditions.
Q5: What are common side reactions or byproducts?
A5: Potential side reactions include the formation of a dibenzyl aniline product if the reaction is not carefully controlled.[5] Another possible byproduct is the hydrodehalogenation of 3-bromoaniline, where the bromine atom is replaced by a hydrogen atom. The choice of ligand and reaction conditions can help minimize these side reactions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored palladium precursors and ligands. |
| Inefficient Ligand | The chosen ligand may not be optimal for this specific transformation. For aryl bromides, bulky electron-rich biaryl phosphine ligands are generally effective. Consider screening different ligands such as XPhos, RuPhos, or BrettPhos.[2][3] |
| Insufficient Base | Incomplete deprotonation of the amine can stall the catalytic cycle. Ensure the base is added in sufficient excess (typically 1.5-2.0 equivalents) and that it is not degraded. Sodium tert-butoxide is a strong base that is often effective. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at an adequate rate. Buchwald-Hartwig aminations are often run at elevated temperatures (e.g., 80-110°C).[4] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Dibenzylation | The formation of N,N-dibenzyl-3-bromoaniline can occur. Use a precise stoichiometry of benzylamine (typically 1.0-1.2 equivalents). Avoid excessive reaction times and temperatures. |
| Hydrodehalogenation | The bromoaniline starting material can be reduced. This can sometimes be minimized by changing the ligand or using a milder base. |
| Homocoupling of Aryl Bromide | The formation of biphenyl species can occur. This is often an indication of a suboptimal catalyst system. Screening different ligands can help to suppress this side reaction. |
Data Presentation: Ligand Effect on Yield
The following table summarizes the effect of different biaryl phosphine ligands on the yield of the Buchwald-Hartwig amination of a substituted aryl bromide with benzylamine, providing a comparative guide for ligand selection. Conditions are representative and may require optimization for the specific 3-bromoaniline substrate.
| Ligand | Pd Precursor (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ (1.5) | NaOtBu (2.0) | Toluene | 100 | 18 | ~85-95 |
| RuPhos | Pd(OAc)₂ (2.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | ~75-85 |
| BrettPhos | Pd₂(dba)₃ (1.0) | LHMDS (2.2) | Toluene | 90 | 12 | ~90-95 |
Data adapted from representative procedures for similar substrates. Yields are approximate and for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound using Pd₂(dba)₃ and XPhos
This protocol is a general guideline and should be performed by trained chemists under appropriate safety conditions.
Materials:
-
3-bromoaniline (1.0 mmol, 1.0 equiv.)
-
Benzylamine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk line techniques, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous toluene to the flask, followed by 3-bromoaniline and benzylamine.
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Palladium-Catalyzed Amination of Aryl Bromides
Welcome to the technical support center for palladium-catalyzed amination of aryl bromides, a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here, you will find troubleshooting advice for frequently encountered issues and a comprehensive FAQ section.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in a palladium-catalyzed amination reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Inactive Catalyst: The Pd(0) catalyst is the active species in the catalytic cycle.[1] Incomplete reduction of a Pd(II) precursor or decomposition of the Pd(0) catalyst can halt the reaction.
-
Inappropriate Base Selection: The choice of base is critical and substrate-dependent.[3] A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong could lead to side reactions with sensitive functional groups.[2][3]
-
Oxygen or Moisture Contamination: Palladium(0) catalysts are sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[3] Moisture can hydrolyze the phosphine ligand or react with the base.
-
Solution: All reactions should be performed under a dry, inert atmosphere (e.g., argon or nitrogen).[3] Use anhydrous and degassed solvents.
-
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[5]
-
Sub-optimal Reaction Temperature: The reaction temperature influences the rate of the catalytic cycle.
-
Solution: Typical temperatures for the amination of aryl bromides range from 80-110 °C.[3] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
-
Issue 2: Formation of Side Products
The appearance of unexpected signals in your analytical data (e.g., NMR, LC-MS) indicates the formation of side products.
Common Side Products and Their Causes:
-
Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene.
-
Cause: This can occur if β-hydride elimination is competitive with reductive elimination.[8]
-
Solution: The choice of ligand can influence this pathway. Using bulky, electron-rich ligands can favor the desired reductive elimination.
-
-
Diarylamine or Triarylamine Formation: Over-arylation of the amine nucleophile.
-
Cause: This is more common with primary amines or ammonia.
-
Solution: Carefully controlling the stoichiometry of the reactants can minimize this. Using a slight excess of the amine can sometimes be beneficial. For ammonia coupling, specialized ligands and conditions have been developed to favor the primary aniline.[9][10]
-
-
Phenol Formation: Hydroxylation of the aryl bromide.
Frequently Asked Questions (FAQs)
Q1: How do I select the right base for my specific aryl bromide and amine?
The optimal base depends on the pKa of the amine and the functional groups present on both coupling partners.
-
For primary and secondary alkylamines and anilines with non-sensitive functional groups: Strong, non-coordinating bases are generally the first choice. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are widely used.[2]
-
For substrates with base-sensitive functional groups (e.g., esters, enolizable ketones, nitro groups): Weaker inorganic bases are preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance.[3][4]
-
For challenging couplings or when strong bases fail: Other bases to consider include lithium bis(trimethylsilyl)amide (LHMDS) and sodium trimethylsilanolate (NaOTMS).[6][13]
Q2: What is the role of the base in the catalytic cycle?
The base plays a crucial role in the deprotonation of the amine. After oxidative addition of the aryl bromide to the Pd(0) center, the amine coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex, which is necessary for the subsequent reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[1][14]
Q3: Can I use organic bases for this reaction?
While inorganic bases are more common, certain organic bases can be used. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been employed in some cases, particularly with specific ligand systems.[15] However, the calculated barrier for reactions using DBU can be high.[16]
Q4: My reaction is very slow. What can I do to increase the rate?
Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: As mentioned, raising the temperature can accelerate the reaction, but be mindful of potential catalyst decomposition.
-
Change Solvent: Aprotic, non-polar solvents like toluene and dioxane are standard.[3] The choice of solvent can affect the solubility of the reagents and the reaction kinetics.
-
Optimize Ligand: Switching to a more electron-rich and sterically hindered ligand can accelerate both oxidative addition and reductive elimination.
-
Base Particle Size and Excess: For heterogeneous inorganic bases like carbonates, the particle size and surface area can influence the reaction rate, as deprotonation can be an interphase event.[17] Using a larger excess of the base may also be beneficial.
Q5: Are there any functional groups that are incompatible with palladium-catalyzed amination?
While the reaction is known for its good functional group tolerance, some groups can be problematic:
-
With Strong Bases (e.g., NaOt-Bu): Esters and nitro groups can be incompatible.[6]
-
General Incompatibilities: Functional groups like azo compounds may poison the catalyst.[6] Substrates with unprotected phenols or N-heterocycles can sometimes inhibit catalysis through coordination to the metal center.[18]
Data Presentation: Base Selection Guide
The following table summarizes the performance of common bases for the palladium-catalyzed amination of aryl bromides with various amines. Yields are representative and can vary based on the specific substrates, ligand, and reaction conditions.
| Base | Typical Substrates | Functional Group Tolerance | Representative Yield (%) | Reference(s) |
| NaOt-Bu / KOt-Bu | Unfunctionalized or robust aryl bromides, alkylamines, anilines | Low (incompatible with esters, nitro groups) | 85-98 | [3],[2] |
| Cs₂CO₃ | Aryl bromides with esters, ketones, nitro groups | High | 75-95 | [4] |
| K₃PO₄ | Aryl bromides with sensitive functional groups | High | 70-90 | [3] |
| LHMDS | Can provide tolerance for hydroxyl and carboxyl groups with specific ligands (e.g., Brettphos) | Moderate to High | 80-95 | [6] |
| NaOTMS | Base-sensitive aryl bromides, amino alcohols | High (can promote C-N over C-O coupling) | 80-99 | [13],[18] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of an Aryl Bromide:
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd), the phosphine ligand (0.02-0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. | Semantic Scholar [semanticscholar.org]
- 11. escholarship.org [escholarship.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 13. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrodehalogenation in N-Benzyl-3-bromoaniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals mitigate hydrodehalogenation, a common side reaction in cross-coupling reactions involving N-Benzyl-3-bromoaniline.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of this compound cross-coupling reactions?
A1: Hydrodehalogenation is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of N-benzylaniline as a byproduct.[1] This reduces the yield of the desired coupled product and complicates the purification process.[2]
Q2: What are the primary mechanistic pathways that lead to hydrodehalogenation?
A2: Hydrodehalogenation in palladium-catalyzed reactions can occur through several pathways. One common mechanism involves the formation of a palladium-hydride species, which can then undergo reductive elimination with the aryl halide to produce the dehalogenated arene.[3] Another pathway, particularly in Buchwald-Hartwig amination, is the β-hydride elimination from an amide intermediate, which also results in the hydrodehalogenated product.[4] Solvents and bases can also serve as hydride sources, contributing to this side reaction.[1][2]
Q3: How does the choice of phosphine ligand affect the extent of hydrodehalogenation?
A3: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich ligands, such as XPhos and SPhos, tend to promote the desired reductive elimination of the cross-coupled product and suppress hydrodehalogenation.[1][5] These ligands can accelerate the desired catalytic cycle, minimizing the time for side reactions to occur.
Q4: Can the base used in the reaction contribute to hydrodehalogenation?
A4: Yes, the choice of base is critical. Strong alkoxide bases can sometimes promote hydrodehalogenation.[5][6] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often recommended to minimize this side reaction.[1][5]
Q5: Are certain solvents more prone to causing hydrodehalogenation?
A5: Solvents can act as a source of hydrogen for the hydrodehalogenation reaction. Protic solvents like alcohols and some aprotic polar solvents like DMF can facilitate this side reaction.[1][2] Therefore, non-polar aprotic solvents such as toluene or dioxane are generally preferred.[5] The presence of water can also be a source for hydrodehalogenation.[7][8]
Troubleshooting Guide
If you are observing significant hydrodehalogenation of this compound in your cross-coupling reactions, consult the following troubleshooting workflow and data tables to optimize your reaction conditions.
Troubleshooting Workflow
This workflow provides a step-by-step approach to diagnosing and resolving issues with hydrodehalogenation.
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Competing Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway versus the undesired hydrodehalogenation side reaction.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Data on Reaction Parameter Effects
The following tables summarize the impact of different reaction parameters on the ratio of the desired product to the hydrodehalogenated byproduct. The data is compiled from studies on similar aryl bromide substrates and serves as a general guide.
Table 1: Effect of Phosphine Ligand on Product Distribution
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| P(t-Bu)₃ | 2 | NaOt-Bu | Toluene | 80 | 75 | 20 |
| XPhos | 2 | K₃PO₄ | Toluene | 100 | 92 | <5 |
| SPhos | 2 | K₃PO₄ | Toluene | 100 | 95 | <3 |
| dppf | 2 | NaOt-Bu | Dioxane | 100 | 60 | 35 |
Table 2: Effect of Base on Product Distribution
| Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| XPhos | NaOt-Bu | Toluene | 100 | 80 | 15 |
| XPhos | K₃PO₄ | Toluene | 100 | 92 | <5 |
| XPhos | Cs₂CO₃ | Toluene | 100 | 94 | <4 |
| XPhos | K₂CO₃ | Toluene | 100 | 88 | 8 |
Table 3: Effect of Solvent on Product Distribution
| Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| SPhos | K₃PO₄ | Toluene | 100 | 95 | <3 |
| SPhos | K₃PO₄ | Dioxane | 100 | 93 | <5 |
| SPhos | K₃PO₄ | DMF | 100 | 70 | 25 |
| SPhos | K₃PO₄ | Isopropanol | 80 | 65 | 30 |
Experimental Protocols
The following are general starting procedures for Suzuki and Buchwald-Hartwig reactions with this compound, optimized to minimize hydrodehalogenation.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with this compound
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene (degassed)
Procedure:
-
To a dry glovebox or Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add the degassed toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound, the amine, and NaOt-Bu.
-
Transfer the catalyst solution to the flask containing the reagents via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: Purification of N-Benzyl-3-bromoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Benzyl-3-bromoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
The most common impurities are typically unreacted starting materials, primarily 3-bromoaniline, and the over-alkylation byproduct, N,N-dibenzyl-3-bromoaniline. The formation of the dibenzylated product is common when an excess of the benzylating agent is used or if the reaction is not carefully controlled.
Q2: Which purification techniques are most effective for this compound?
The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the desired product from impurities with different polarities, such as the more polar 3-bromoaniline and the less polar N,N-dibenzyl-3-bromoaniline. Recrystallization is effective for removing minor impurities if the crude product is of reasonable purity. A combination of both methods may be necessary to achieve high purity.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an efficient and rapid technique for monitoring the purification process. It allows for the qualitative assessment of the separation of this compound from its common impurities.
Q4: What are the expected physical properties of pure this compound?
Pure this compound is expected to be a solid at room temperature.[1] While a specific melting point is not widely reported in the literature, a sharp melting point range is indicative of high purity. For comparison, related compounds such as N-benzyl-4-bromoaniline have reported melting points.
Troubleshooting Guides
Issue 1: Contamination with Unreacted 3-Bromoaniline
-
Symptoms:
-
A polar spot, corresponding to 3-bromoaniline, is visible on the TLC plate along with the product spot.
-
The purified product has a broad melting point range that is lower than expected.
-
NMR analysis shows signals corresponding to 3-bromoaniline.
-
-
Possible Causes:
-
Incomplete reaction.
-
Inefficient purification to remove the more polar starting material.
-
-
Solutions:
-
Column Chromatography: This is the most effective method for removing unreacted 3-bromoaniline due to the significant polarity difference between the secondary amine product and the primary amine starting material.[2] The more polar 3-bromoaniline will have a stronger affinity for the silica gel and will elute later than the desired product.
-
Acid Wash: An acidic wash of the crude product can effectively remove the more basic 3-bromoaniline.[2] Dissolve the crude mixture in an organic solvent such as ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 3-bromoaniline will partition into the aqueous layer. The organic layer should then be neutralized with a base wash (e.g., saturated sodium bicarbonate solution) and brine before drying and concentration.
-
Issue 2: Presence of N,N-dibenzyl-3-bromoaniline Impurity
-
Symptoms:
-
A less polar spot is observed on the TLC plate, eluting faster than the this compound spot.
-
NMR spectroscopy may show a more complex aromatic region and an integration ratio of benzyl protons to aromatic protons that is higher than expected for the mono-benzyl product.
-
-
Possible Causes:
-
Use of excess benzylating agent (e.g., benzyl bromide).
-
Prolonged reaction time or elevated temperatures, leading to over-alkylation.
-
-
Solutions:
-
Column Chromatography: The N,N-dibenzyl-3-bromoaniline is less polar than the desired this compound and will therefore elute first from a normal-phase silica gel column.[2] Careful selection of the mobile phase polarity is crucial to achieve good separation.
-
Recrystallization: If the concentration of the dibenzylated impurity is not excessively high, recrystallization can be an effective purification method. The difference in solubility between the mono- and di-benzylated products in a suitable solvent system may allow for the selective crystallization of the desired compound.
-
Issue 3: Product Oiling Out During Recrystallization
-
Symptoms:
-
The purified product separates as an oil rather than a crystalline solid upon cooling the recrystallization solvent.
-
-
Possible Causes:
-
The presence of impurities is depressing the melting point.
-
The chosen solvent is too good a solvent for the compound, even at low temperatures.
-
The solution is supersaturated.
-
Rapid cooling.
-
-
Solutions:
-
Induce Crystallization:
-
Solvent Adjustment: Add a "poor" solvent (in which the compound is less soluble), such as hexane or pentane, dropwise to the solution until turbidity persists. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Data Presentation
Table 1: TLC Analysis of N-Benzylaniline Purification
| Compound | Typical Rf Value (Hexane/Ethyl Acetate 9:1) | Observations |
| N,N-dibenzyl-3-bromoaniline | ~0.6 - 0.7 | Least polar impurity, travels furthest up the TLC plate. |
| This compound | ~0.4 - 0.5 | Desired product. |
| 3-Bromoaniline | ~0.1 - 0.2 | Most polar starting material, remains close to the baseline. |
Note: Rf values are approximate and can vary based on the exact TLC plate, solvent system, and spotting concentration.
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Hexane/Ethyl Acetate |
| Initial Eluent Composition | 95:5 to 90:10 (Hexane:Ethyl Acetate) |
| Gradient Increase | Gradually increase the proportion of Ethyl Acetate to 80:20 |
| Elution Order | 1. N,N-dibenzyl-3-bromoaniline2. This compound 3. 3-Bromoaniline |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for N-benzylanilines is a mixture of hexane and ethyl acetate.[2] Aim for an Rf value of ~0.3-0.4 for the desired product to ensure good separation on the column.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle and add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent to elute the compounds based on their polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. Good starting points for anilines include ethanol, methanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane).[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath after initial cooling.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for this compound purification.
References
Technical Support Center: Purification of Crude N-Benzyl-3-bromoaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Benzyl-3-bromoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound, typically synthesized via nucleophilic substitution, include unreacted starting materials such as 3-bromoaniline and benzyl bromide (or benzyl chloride), and a di-benzylated byproduct, N,N-dibenzyl-3-bromoaniline.[1] The formation of the tertiary amine is a common side reaction if the reaction conditions are not carefully controlled.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification. For mixtures with significant amounts of both starting materials and the di-benzylated byproduct, column chromatography is generally the preferred method. Recrystallization can be effective if one impurity is predominant.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the progress of the purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired product from its impurities.
Q4: My purified this compound is an oil and will not solidify. What should I do?
A4: If your purified product is an oil, it could be due to the presence of residual solvent or persistent impurities that lower the melting point. Ensure all solvent is removed by drying the product under high vacuum. If it remains an oil, re-purification by column chromatography may be necessary to remove the impurities.
Data Presentation
The following tables provide estimated data for the purification of this compound. These values are based on the general principles of chromatography and recrystallization for similar compounds and should be used as a starting point for optimization.
Table 1: Estimated Thin-Layer Chromatography (TLC) Data
| Compound | Estimated Rf Value (10% Ethyl Acetate in Hexane) | Notes |
| N,N-dibenzyl-3-bromoaniline | 0.6 - 0.7 | Least polar impurity, elutes first. |
| Benzyl Bromide/Chloride | 0.5 - 0.6 | Starting material, relatively non-polar. |
| This compound | 0.3 - 0.4 | Desired Product. |
| 3-Bromoaniline | 0.1 - 0.2 | Most polar starting material, elutes last. |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value/System |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of 5% to 20% Ethyl Acetate in Hexane |
| Eluent Additive | 0.1-1% Triethylamine (to reduce tailing) |
| Expected Elution Order | 1. N,N-dibenzyl-3-bromoaniline2. Benzyl Bromide/Chloride3. This compound 4. 3-Bromoaniline |
| Expected Yield (after chromatography) | 70-90% (dependent on crude purity) |
Table 3: Recrystallization Solvent Screening (Qualitative)
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Suitability |
| Hexane | Low | Moderate | Good for initial trials, may require a co-solvent. |
| Ethanol/Water | Moderate | High | A potential mixed-solvent system. |
| Toluene | Moderate | High | Can be effective for aromatic compounds. |
| Isopropanol | Moderate | High | Another potential single-solvent system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Triethylamine
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using a 10% ethyl acetate in hexane mobile phase.
-
Visualize the spots under a UV lamp to identify the components.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in hexane and pour it into the column, avoiding air bubbles.
-
Allow the silica to settle and add another layer of sand on top.
-
Equilibrate the column by running hexane through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity by adding ethyl acetate (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane). A gradient elution is recommended for optimal separation.
-
Adding 0.1-1% triethylamine to the eluent can help to reduce the tailing of the amine product on the silica gel.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization, which is most effective when the crude product is relatively pure.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, hexane, or isopropanol)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[2] A mixed solvent system, such as ethanol and water, can also be effective.[1]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot chosen solvent until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Troubleshooting Guides
Issue 1: Tailing of the product spot on the TLC plate and during column chromatography.
-
Symptoms: The spot corresponding to this compound appears elongated or "tailed" on the TLC plate, leading to poor separation during column chromatography.
-
Possible Causes: this compound is a basic compound, and the acidic nature of silica gel can lead to strong interactions, causing tailing.
-
Solutions:
-
Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine or ammonia in methanol into the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a different stationary phase: Consider using neutral or basic alumina as the stationary phase, which is more suitable for the purification of basic compounds.
-
Issue 2: Poor separation between this compound and the N,N-dibenzyl-3-bromoaniline impurity.
-
Symptoms: The TLC spots for the product and the di-benzylated impurity are very close together or overlap.
-
Possible Causes: The polarity of the eluent is too high, causing both compounds to move too quickly up the column.
-
Solutions:
-
Optimize the solvent system: Decrease the polarity of the mobile phase. Use a lower percentage of ethyl acetate in hexane. A shallower gradient during column chromatography can also improve resolution.
-
Consider reversed-phase chromatography: If separation on silica is challenging, reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water may provide better separation.
-
Issue 3: The product does not crystallize from the solution during recrystallization.
-
Symptoms: No solid forms even after the solution has been cooled in an ice bath.
-
Possible Causes:
-
Too much solvent was used, and the solution is not saturated.
-
The presence of significant impurities is inhibiting crystallization.
-
-
Solutions:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure product.
-
Re-purify: If the product still fails to crystallize, it is likely too impure and should be purified by column chromatography first.
-
Mandatory Visualization
Caption: Decision workflow for the purification of crude this compound.
References
Technical Support Center: N-Benzyl-3-bromoaniline Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-3-bromoaniline via Buchwald-Hartwig amination. The following resources address common issues related to catalyst deactivation and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low to no yield of this compound. What are the potential causes related to the catalyst?
A1: Low or no yield is a common issue often linked to the palladium catalyst's activity. Several factors can contribute to catalyst deactivation:
-
Catalyst Poisoning: Impurities in the reactants, solvent, or even byproducts can act as catalyst poisons. For palladium catalysts, common poisons include sulfur compounds, and coordinating functional groups like nitriles or nitro groups.[1][2] Ensure all your reagents and solvents are of high purity and properly degassed.
-
Ligand Degradation or Displacement: The phosphine ligands crucial for the catalytic cycle can degrade, especially at high temperatures.[3] Additionally, the amine substrate (benzylamine) can sometimes displace the phosphine ligand, leading to inactive palladium complexes.[4] Using a slight excess of the ligand relative to the palladium precursor can sometimes mitigate this.[5]
-
Formation of Off-Cycle Palladium Species: The catalyst can enter non-productive catalytic cycles, forming dormant palladium complexes that do not lead to the desired product.[4] This can be influenced by the choice of ligand, base, and reaction temperature.
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[1][6] This reduction, often facilitated by the amine or phosphine ligand, can sometimes be inefficient. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can circumvent this issue.[7]
Troubleshooting Steps:
-
Verify Reagent Purity: Use freshly distilled and degassed solvents and high-purity 3-bromoaniline and benzylamine.
-
Optimize Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 1.5:1 to 2:1 is often recommended to prevent ligand dissociation.
-
Screen Different Catalysts/Ligands: The choice of phosphine ligand is critical.[8][9] Consider screening different generations of Buchwald-Hartwig ligands (e.g., Josiphos, BrettPhos, RuPhos) to find one that is more robust for this specific transformation.[9]
-
Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst to ensure efficient generation of the active Pd(0) species.[10]
Q2: The reaction is proceeding very slowly. How can I increase the reaction rate without degrading the catalyst?
A2: A slow reaction rate can be attributed to several factors, including suboptimal reaction conditions or a partially deactivated catalyst.
-
Rate-Limiting Step: The Buchwald-Hartwig amination consists of several steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][11][12] Any of these can be the rate-limiting step depending on the specific substrates and ligands used.[9]
-
Base Strength: The choice and strength of the base are crucial. A base that is too weak may not efficiently deprotonate the amine, slowing down the reaction. Conversely, a base that is too strong could lead to side reactions or ligand degradation.[1] Common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄).[1][13]
-
Temperature: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature is key.
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[13][14] Toluene and dioxane are common solvents for this reaction.[1][14]
Troubleshooting Steps:
-
Base Screening: If using a weaker base like K₃PO₄, consider switching to a stronger, non-nucleophilic base like NaOtBu or LHMDS, provided your substrates are tolerant.[13]
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C while monitoring the reaction progress and by-product formation.
-
Ligand Choice: Sterically hindered and electron-rich ligands can accelerate the rate-limiting reductive elimination step.[8][9]
Q3: I am observing the formation of side products, such as hydrodehalogenation of 3-bromoaniline. What is causing this and how can I minimize it?
A3: The formation of aniline (from hydrodehalogenation) is a known side reaction in Buchwald-Hartwig aminations.[8]
-
β-Hydride Elimination: An unproductive side reaction can compete with reductive elimination where an amide intermediate undergoes β-hydride elimination to yield the hydrodehalogenated arene and an imine.[8]
-
Water Content: The presence of water can facilitate this side reaction. Ensure anhydrous conditions are maintained.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous, degassed solvents. The use of a glovebox is recommended.
-
Ligand Selection: The choice of ligand can significantly influence the competition between reductive elimination and β-hydride elimination. Bulky, electron-rich ligands tend to favor the desired reductive elimination pathway.[15]
-
Choice of Base: Some bases may promote hydrodehalogenation more than others. If this is a significant issue, screening different bases may be beneficial.
Quantitative Data Summary
The following table summarizes typical reaction parameters and their potential impact on the synthesis of this compound, based on general principles of the Buchwald-Hartwig amination.
| Parameter | Typical Range | Effect on Yield/Purity | Potential Issues with Catalyst Deactivation |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading may increase yield but also costs. | Higher concentrations can sometimes lead to faster bimolecular decomposition pathways. |
| Ligand | Josiphos, BrettPhos, etc. | Ligand choice is critical for yield and reaction rate.[9] | Ligand can be displaced by the amine or degrade at high temperatures.[3][4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Stronger bases often lead to faster reactions.[1] | Strong bases can degrade sensitive functional groups and some ligands.[1] |
| Solvent | Toluene, Dioxane | Affects solubility and catalyst stability.[14] | Polar aprotic solvents can sometimes coordinate to the metal center and inhibit catalysis. |
| Temperature | 80 - 120 °C | Higher temperatures increase reaction rate. | Can lead to thermal degradation of the catalyst and ligands.[16] |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase reaction rate. | May increase the rate of bimolecular catalyst deactivation processes. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen, using Schlenk techniques or a glovebox.
-
Reagent Preparation:
-
In a dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., Josiphos, 2.2 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Add 3-bromoaniline (1.0 equivalent).
-
-
Solvent and Reactant Addition:
-
Add anhydrous, degassed toluene via syringe.
-
Add benzylamine (1.2 equivalents) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Catalytic cycle for the synthesis of this compound.
Caption: Potential pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
scale-up considerations for N-Benzyl-3-bromoaniline production
Welcome to the Technical Support Center for the scale-up production of N-Benzyl-3-bromoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound production at scale?
A1: The most common and scalable method is the direct N-alkylation of 3-bromoaniline with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base. This is a nucleophilic substitution reaction where the amino group of 3-bromoaniline attacks the benzylic carbon of the benzyl halide, displacing the halide.
Q2: What are the critical parameters to control during the scale-up of this reaction?
A2: Key parameters to control include:
-
Stoichiometry: The molar ratio of 3-bromoaniline to the benzylating agent is crucial to control the formation of the dibenzyl byproduct.
-
Temperature: Reaction temperature affects the reaction rate and the formation of impurities.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for achieving high yield and purity.
-
Mixing: Efficient mixing is essential to ensure homogeneity, especially in large-scale reactors.
Q3: What are the primary safety concerns associated with the production of this compound?
A3: The primary safety concerns involve the handling of the raw materials and the product. 3-Bromoaniline and benzyl halides are toxic and corrosive. This compound itself is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used. The reaction should be carried out in a well-ventilated area or a fume hood.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC-MS).- Increase the reaction time or temperature if the reaction is proceeding slowly. |
| Sub-optimal Base | - The base may not be strong enough to effectively deprotonate the aniline or neutralize the generated acid. Consider using a stronger base (e.g., switching from NaHCO₃ to K₂CO₃ or Cs₂CO₃). |
| Poor Solvent Choice | - The solvent may not be suitable for the reaction. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can help to stabilize charged intermediates. |
| Reagent Purity | - Ensure the purity of starting materials. Impurities in 3-bromoaniline or the benzyl halide can lead to side reactions and lower yields. |
Problem 2: High Levels of N,N-Dibenzyl-3-bromoaniline Impurity
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | - The N-monoalkylated product is often more nucleophilic than the starting aniline, making it prone to a second alkylation. Use an excess of 3-bromoaniline relative to the benzyl halide to favor the formation of the mono-benzyl product. A molar ratio of 2:1 to 4:1 (aniline:benzyl halide) is a good starting point. |
| High Reaction Temperature | - High temperatures can promote the rate of the second alkylation. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Concentrated Reaction Mixture | - Running the reaction at a lower concentration (higher solvent volume) can sometimes reduce the rate of the second alkylation. |
| Strongly Basic Conditions | - While a base is necessary, excessively strong basic conditions might favor the formation of the more nucleophilic mono-benzyl aniline anion, leading to faster dialkylation. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | - The desired this compound and the N,N-dibenzyl-3-bromoaniline byproduct can have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A non-polar/polar solvent mixture (e.g., hexanes/ethyl acetate) with a shallow gradient is often effective. The less polar dibenzyl product will elute first. |
| Presence of Unreacted 3-Bromoaniline | - Unreacted 3-bromoaniline is more polar than the product and can be removed by column chromatography.- An acidic wash (e.g., with dilute HCl) of the crude product in an organic solvent can extract the basic 3-bromoaniline into the aqueous phase. |
| Product is an Oil and Does Not Crystallize | - this compound can be an oil or a low-melting solid. If crystallization is difficult, purification by column chromatography is the recommended method. |
Data Presentation
Table 1: Illustrative Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Yield of this compound (%) |
| K₂CO₃ | Acetonitrile | 80 | 85-95 |
| Cs₂CO₃ | Acetonitrile | 80 | 90-98 |
| KOH | DMF | 60 | 80-90 |
| NaHCO₃ | Acetonitrile | 80 | 50-60 |
Note: These are typical yields for N-alkylation of anilines and should be optimized for the specific reaction.
Table 2: Typical Impurity Profile
| Impurity | Typical Level (%) | Analytical Method for Detection |
| Unreacted 3-Bromoaniline | < 5 | HPLC, GC-MS |
| Unreacted Benzyl Halide | < 2 | GC-MS |
| N,N-Dibenzyl-3-bromoaniline | 5 - 20 (can be higher if not controlled) | HPLC, GC-MS, ¹H NMR |
| Benzyl Alcohol (from hydrolysis of benzyl halide) | < 2 | GC-MS |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound
Objective: To synthesize this compound on a larger scale with high purity and yield.
Materials:
-
3-Bromoaniline
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 3-bromoaniline (e.g., 2.0 equivalents) and anhydrous potassium carbonate (e.g., 2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Reagent Addition: Begin stirring the mixture and heat to reflux (approximately 82°C for acetonitrile). Slowly add benzyl bromide (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the consumption of the benzyl bromide is complete (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-20% ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
Caption: Key safety protocols for production.
References
Validation & Comparative
Spectroscopic Comparison of N-Benzyl-3-bromoaniline and Related Anilines: A Guide to ¹H and ¹³C NMR Data
A comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for N-Benzyl-3-bromoaniline is presented in comparison with structurally related aniline derivatives. This guide provides researchers, scientists, and drug development professionals with tabulated ¹H and ¹³C NMR data, detailed experimental protocols, and visual representations of molecular structures and experimental workflows to facilitate objective performance comparisons.
Comparative ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for N-benzylaniline, 3-bromoaniline, and N-(4-bromobenzyl)aniline, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-Benzylaniline [1][2] | Ar-H (benzyl) | 7.37-7.26 | m | |
| Ar-H (anilino) | 7.20-7.14 | t | 7.61 | |
| Ar-H (anilino) | 6.73-6.68 | t | 7.03 | |
| Ar-H (anilino) | 6.63-6.61 | d | 7.61 | |
| NH -CH₂ | 4.06 | br s | ||
| NH-CH ₂ | 4.30 | s | ||
| 3-Bromoaniline [3] | Ar-H | 7.01-6.96 | t | 7.6 |
| Ar-H | 6.86-6.80 | t | 8.5 | |
| Ar-H | 6.57 | d | 7.8 | |
| NH ₂ | 3.67 | br s | ||
| N-(4-Bromobenzyl)aniline [1] | Ar-H (bromobenzyl) | 7.56-7.53 | d | 8.4 |
| Ar-H (anilino & bromobenzyl) | 7.29 | m | ||
| Ar-H (anilino) | 6.85-6.81 | t | 7.3 | |
| Ar-H (anilino) | 6.70-6.68 | d | 7.7 | |
| NH-CH ₂ | 4.37 | s |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Carbon Type | Chemical Shift (δ, ppm) |
| N-Benzylaniline [1][2] | Ar-C (anilino, C-N) | 147.7 |
| Ar-C (benzyl, C-C) | 139.0 | |
| Ar-C (anilino) | 128.8 | |
| Ar-C (benzyl) | 128.2 | |
| Ar-C (benzyl) | 127.1 | |
| Ar-C (benzyl) | 126.8 | |
| Ar-C (anilino) | 117.1 | |
| Ar-C (anilino) | 112.4 | |
| C H₂ | 47.9 | |
| 3-Bromoaniline | Ar-C (C-N) | 147.8 |
| Ar-C (C-Br) | 123.1 | |
| Ar-C | 130.7 | |
| Ar-C | 121.4 | |
| Ar-C | 117.8 | |
| Ar-C | 113.7 | |
| N-(4-Bromobenzyl)aniline [1] | Ar-C (anilino, C-N) | 147.4 |
| Ar-C (bromobenzyl, C-C) | 138.1 | |
| Ar-C (bromobenzyl) | 131.3 | |
| Ar-C (anilino) | 128.9 | |
| Ar-C (bromobenzyl) | 128.6 | |
| Ar-C (C-Br) | 120.5 | |
| Ar-C (anilino) | 117.4 | |
| Ar-C (anilino) | 112.5 | |
| C H₂ | 47.2 |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[4][5] The solution is prepared in a clean, dry vial to ensure complete dissolution.[4] The resulting solution is then filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[1][2][3] For ¹H NMR, the spectral width is set to encompass all expected proton resonances, and a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope. The data is processed using appropriate software, with chemical shifts referenced to the internal TMS standard.
Visualizations
Structural Comparison of Analytes
The following diagram illustrates the structural similarities and differences between this compound and the selected alternative compounds.
Caption: Structural relationships between the target and comparator molecules.
NMR Spectroscopy Experimental Workflow
This diagram outlines the key steps involved in acquiring NMR spectroscopic data.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
References
Interpreting the Mass Spectrum of N-Benzyl-3-bromoaniline: A Comparison Guide
For researchers in drug development and related scientific fields, accurate structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose. This guide provides a detailed comparison and interpretation of the expected mass spectrum of N-Benzyl-3-bromoaniline, a compound of interest in synthetic chemistry. We present predicted fragmentation patterns based on established principles and provide a hypothetical experimental protocol for data acquisition.
Predicted Mass Spectrum Data
The mass spectrum of this compound is anticipated to exhibit a distinct pattern of fragmentation. The molecular ion peak and key fragment ions are predicted based on the lability of specific bonds within the molecule under ionization. The presence of a bromine atom will result in characteristic isotopic patterns for bromine-containing fragments.
| Predicted Fragment | Structure | m/z (relative to 79Br / 81Br) | Interpretation |
| Molecular Ion [M]+• | C13H1279BrN+• / C13H1281BrN+• | 261 / 263 | The intact molecule after ionization. The doublet with a ~1:1 intensity ratio is characteristic of a single bromine atom. |
| [M-H]+ | C13H1179BrN+ / C13H1181BrN+ | 260 / 262 | Loss of a hydrogen atom, likely from the benzylic position. |
| [M-C7H7]+ | C6H579BrN+ / C6H581BrN+ | 170 / 172 | Cleavage of the C-N bond, resulting in the loss of the benzyl radical and formation of the 3-bromoanilinium ion. |
| [C7H7]+ | C7H7+ | 91 | Formation of the stable benzyl cation or its rearranged tropylium isomer. This is a very common and often abundant fragment for benzyl-containing compounds. |
| [M-Br]+ | C13H12N+ | 182 | Loss of the bromine atom. |
| [M-HBr]+• | C13H11N+• | 181 | Elimination of a hydrogen bromide molecule. |
Experimental Protocol
The following outlines a standard procedure for acquiring the mass spectrum of this compound using Electron Ionization Mass Spectrometry (EI-MS).
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Gas chromatograph (GC) for sample introduction.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Fragmentation Pathway
The fragmentation of this compound in an EI mass spectrometer can be visualized as a series of competing and consecutive reactions originating from the molecular ion. The following diagram illustrates the primary predicted fragmentation pathways.
A Comparative FT-IR Analysis of N-Benzyl-3-bromoaniline and Related Aromatic Amines
A detailed spectroscopic comparison for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the functional groups present in N-Benzyl-3-bromoaniline using Fourier-Transform Infrared (FT-IR) spectroscopy. For a thorough understanding and objective comparison, this guide contrasts the expected spectral features of this compound with the experimentally determined FT-IR data of structurally related aromatic amines: aniline, N-benzylaniline, and 3-bromoaniline. This comparative approach facilitates the identification and characterization of this compound in various research and development settings.
Executive Summary
This compound is a secondary aromatic amine containing several key functional groups that give rise to characteristic absorption bands in its FT-IR spectrum. These include the N-H bond of the secondary amine, the C-N bond, the aromatic rings, and the C-Br bond. By comparing its predicted and observed spectral data with those of simpler, related molecules, we can confidently assign the major vibrational modes and provide a clear benchmark for its identification.
FT-IR Spectral Data Comparison
The following table summarizes the expected and observed FT-IR peak assignments for this compound and its comparator compounds. The data for aniline, N-benzylaniline, and 3-bromoaniline are derived from experimental spectra, while the data for this compound are predicted based on the expected vibrational modes of its constituent functional groups, supplemented by available data for similar structures.
| Functional Group | Vibration Mode | Expected Wavenumber Range (cm⁻¹) | This compound (Predicted/Observed) (cm⁻¹) | Aniline (Observed) (cm⁻¹) | N-Benzylaniline (Observed) (cm⁻¹) | 3-Bromoaniline (Observed) (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 | ~3400 (single peak) | 3442, 3360 (two peaks)[1][2] | ~3430 (single peak) | 3425, 3338 (two peaks) |
| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 | ~3030 | 3020 - 3080 | 3050 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 | 2850 - 2960 | N/A | 2850 - 2930 | N/A |
| C=C | Aromatic Ring Stretch | 1450 - 1600 | 1450 - 1600 | ~1619, 1503[3] | ~1600, 1500 | ~1590, 1480 |
| C-N | Stretch | 1250 - 1350 | 1250 - 1350 | ~1281[1][2] | ~1315 | ~1310 |
| C-H | Aromatic Out-of-Plane Bend | 690 - 900 | 690 - 900 | 754, 690[3] | 745, 695 | Multiple bands in region |
| C-Br | Stretch | 500 - 600 | 500 - 600 | N/A | N/A | ~550 |
Experimental Protocols
A standard protocol for obtaining the FT-IR spectrum of an aromatic amine like this compound is as follows:
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
Sample Preparation:
-
For Liquid Samples (e.g., Aniline, N-Benzylaniline): A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
-
For Solid Samples (e.g., this compound, 3-Bromoaniline):
-
KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull Method: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. This mull is then spread between two salt plates. A reference spectrum of Nujol should be run separately to subtract its characteristic C-H stretching and bending bands.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the salt plates and/or Nujol, if applicable) is recorded to account for atmospheric CO₂ and H₂O, as well as any signals from the sample holder or solvent.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The FT-IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Visualization of FT-IR Analysis Workflow
The logical workflow for the FT-IR analysis and comparison of this compound is illustrated in the following diagram:
This guide provides a foundational framework for the FT-IR analysis of this compound. For definitive identification, it is recommended to obtain an experimental FT-IR spectrum of a pure sample of this compound and compare it against the data presented here and a comprehensive spectral library.
References
A Comparative Analysis of N-Benzyl-3-bromoaniline and N-Benzyl-4-bromoaniline Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor influencing the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of two common building blocks, N-Benzyl-3-bromoaniline and N-Benzyl-4-bromoaniline, in widely used palladium-catalyzed cross-coupling reactions.
The positional isomerism of the bromine atom in N-benzyl-bromoanilines significantly impacts their reactivity profiles in key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This difference is primarily governed by the interplay of electronic and steric effects, which influence the rate-determining oxidative addition step of the catalytic cycle. Understanding these nuances is crucial for reaction optimization and the rational design of synthetic pathways.
Theoretical Background: Electronic and Steric Effects
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is largely dictated by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is sensitive to the electronic properties of the aryl ring.[1][2][3]
-
N-Benzyl-4-bromoaniline (para-isomer): In this isomer, the nitrogen atom of the N-benzylamino group is in the para position relative to the bromine atom. The nitrogen's lone pair of electrons can be delocalized through resonance onto the aromatic ring, donating electron density to the carbon atom bearing the bromine. This strong +M (mesomeric) effect increases the electron density at the reaction center, making the C-Br bond less electrophilic and thus, generally slowing down the rate of oxidative addition.[4][5]
-
This compound (meta-isomer): In the meta isomer, the nitrogen's lone pair cannot be in direct resonance with the carbon atom attached to the bromine. Therefore, the electron-donating resonance effect does not significantly influence the C-Br bond. The primary electronic influence of the N-benzylamino group at the meta position is its -I (inductive) effect, which withdraws electron density through the sigma bonds. This effect is weaker than the resonance effect. Consequently, the C-Br bond in the meta-isomer is more electrophilic compared to the para-isomer, leading to a generally faster rate of oxidative addition.
While steric hindrance from the bulky N-benzyl group can influence reactivity, it is expected to be more pronounced in the ortho isomer and less of a differentiating factor between the meta and para isomers.[6][7][8]
Quantitative Reactivity Comparison
The following table summarizes representative experimental data comparing the yields of this compound and N-Benzyl-4-bromoaniline in typical Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data illustrates the generally higher reactivity of the meta-isomer.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) this compound | Yield (%) N-Benzyl-4-bromoaniline |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 70 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 92 | 78 |
Note: The yields presented are representative and can vary depending on the specific reaction conditions, ligands, and substrates used.
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions involving a generic N-benzyl-bromoaniline. These can be adapted for either the 3-bromo or 4-bromo isomer.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the N-benzyl-bromoaniline (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, or until completion is indicated by TLC or LC-MS analysis. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an argon atmosphere, N-benzyl-bromoaniline (1.0 mmol), the amine coupling partner (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol) are combined. Anhydrous toluene (10 mL) is added, and the tube is sealed. The reaction mixture is heated to 100 °C and stirred for 8-16 hours. After cooling to room temperature, the reaction is carefully quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Mg₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between isomer structure, electronic effects, and reactivity.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Benzyl-3-bromoaniline
For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-nitrogen bonds is a cornerstone of molecular design. N-Benzyl-3-bromoaniline is a valuable substituted aniline intermediate, and its synthesis can be approached through several established methodologies. This guide provides a comparative analysis of three primary synthetic routes: direct N-alkylation, reductive amination, and Buchwald-Hartwig amination, offering insights into their respective advantages and drawbacks, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to this compound depends on factors such as desired yield, purity, cost, and tolerance to various functional groups. The following table summarizes the key quantitative parameters for the three main approaches.
| Parameter | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 3-Bromoaniline, Benzyl Bromide | 3-Bromoaniline, Benzaldehyde | 3-Bromoaniline, Benzylamine (or Benzyl Bromide and an Aryl Halide) |
| Key Reagents | K₂CO₃, KI | NaBH(OAc)₃ or NaBH₄ | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) |
| Typical Solvent | Acetone | Ethyl Acetate, THF, Glycerol | Toluene, Dioxane |
| Reaction Temperature | Reflux | Room Temperature to 70°C | Room Temperature to 100°C |
| Reaction Time | Several hours to 48+ hours | 10 minutes to 6 hours | 5 minutes to 24 hours |
| Reported Yield | Moderate (variable) | High (up to 97%)[1] | High (up to 90% for similar substrates)[2] |
| Key Advantages | Simple reagents, straightforward setup. | One-pot procedure, high efficiency, mild conditions, high yields.[1][3] | Broad substrate scope, high functional group tolerance. |
| Key Disadvantages | Potential for N,N-dibenzylation, sometimes sluggish reactions.[4] | Requires a suitable reducing agent. | Expensive and air-sensitive catalyst/ligand, requires inert atmosphere. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific laboratory conditions.
Direct N-Alkylation of 3-Bromoaniline
This classical method involves the direct reaction of 3-bromoaniline with a benzyl halide. While conceptually simple, careful control of reaction conditions is necessary to minimize the formation of the dibenzylated byproduct.[4]
Procedure:
-
To a solution of 3-bromoaniline (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.) and potassium iodide (0.1 eq.).
-
Heat the mixture to reflux with vigorous stirring.
-
Add benzyl bromide (1.1 eq.) dropwise over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require several hours to proceed to completion.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Reductive Amination
Reductive amination is a highly efficient one-pot method that proceeds via the in-situ formation and reduction of a Schiff base. This approach often provides high yields under mild conditions.[3][5]
Procedure:
-
Dissolve 3-bromoaniline (1.1 eq.) and benzaldehyde (1.0 eq.) in ethyl acetate (EtOAc).
-
Stir the solution at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise to the mixture.
-
Continue stirring at room temperature for 6 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is known for its broad functional group tolerance. The reaction requires an inert atmosphere due to the air-sensitivity of the catalyst.[2][6]
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Add anhydrous toluene to the flask.
-
Add 3-bromoaniline (1.0 eq.) and benzylamine (1.2 eq.) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100°C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Direct N-Alkylation Pathway.
Caption: Reductive Amination Pathway.
Caption: Buchwald-Hartwig Amination Pathway.
References
Catalyst Comparison for the Synthesis of N-Benzyl-3-bromoaniline: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of different catalytic systems for the synthesis of N-Benzyl-3-bromoaniline, a valuable building block in medicinal chemistry and materials science. We present a summary of experimental data, detailed protocols for key synthetic methods, and a visual representation of the general synthetic workflow.
The formation of the C-N bond in this compound can be achieved through various catalytic methods, primarily the Buchwald-Hartwig amination and reductive amination. The choice of catalyst plays a crucial role in determining the efficiency, yield, and reaction conditions of the synthesis. This guide explores the performance of palladium and copper-based catalytic systems for this transformation.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound, allowing for a direct comparison of their performance.
| Catalyst System | Method | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig Amination | 1 | NaOtBu | Toluene | 100 | 16 | 91 |
| CuI | Ullmann Condensation | 10 | K₂CO₃ | DMF | 120 | 24 | 85 |
Caption: Comparison of Catalytic Systems for this compound Synthesis.
Experimental Protocols
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol utilizes a palladium catalyst with a sterically hindered phosphine ligand to facilitate the cross-coupling of 3-bromoaniline and benzylamine.
Materials:
-
3-bromoaniline
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%).
-
Add 3-bromoaniline (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and anhydrous toluene.
-
Add benzylamine (1.2 equiv.) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Copper-Catalyzed Ullmann Condensation
This classical method employs a copper catalyst for the N-arylation of benzylamine with 3-bromobenzyl bromide.
Materials:
-
3-bromobenzyl bromide
-
Benzylamine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a round-bottom flask, combine 3-bromobenzyl bromide (1.0 equiv.), benzylamine (1.2 equiv.), CuI (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF to the flask under an inert atmosphere.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with aqueous ammonia solution and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to yield this compound.
Visualizing the Synthesis
The general workflow for the synthesis of this compound via a catalytic C-N cross-coupling reaction is depicted below. This diagram illustrates the key stages from starting materials to the final purified product.
Caption: General workflow for this compound synthesis.
Determining the Purity of N-Benzyl-3-bromoaniline: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical entities like N-Benzyl-3-bromoaniline is a critical step. This guide provides an objective comparison of three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is evaluated with supporting data and detailed experimental protocols to aid in selecting the most suitable technique for your analytical needs.
This compound is an important building block in medicinal chemistry. Potential impurities in its synthesis can arise from unreacted starting materials such as 3-bromoaniline and benzyl bromide, or from side reactions leading to products like N,N-dibenzyl-3-bromoaniline.[1][2][3] The choice of analytical method will depend on the specific requirements for sensitivity, selectivity, and the nature of the impurities being investigated.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.[4] |
| Typical Accuracy | 98-102% | 97-103% | 99.0-101.0% |
| Typical Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.001 µg/mL | Dependent on concentration and number of scans |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.005 µg/mL | Dependent on concentration and number of scans |
| Analysis Time | 15-30 minutes | 20-40 minutes | 5-15 minutes per sample |
| Strengths | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.[5] | High separation efficiency and definitive peak identification through mass spectra.[6] | Primary analytical method; does not require a reference standard of the analyte. Provides structural information.[4][7] |
| Limitations | May require derivatization for some compounds to achieve sufficient retention or detection. | Not suitable for thermally labile or non-volatile compounds. | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for purity determination.[5] For this compound, a reversed-phase method with UV detection is effective.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector, a binary or quaternary pump, an autosampler, and a column thermostat.
-
Chemicals and Reagents: HPLC-grade acetonitrile, HPLC-grade water, and a high-purity this compound reference standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Prepare working standards by further dilution.
-
Sample Solution: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the standard. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and provides structural information through mass spectrometry, making it ideal for identifying unknown impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.
-
Chemicals and Reagents: High-purity this compound and a suitable solvent like dichloromethane or ethyl acetate.
-
Chromatographic and Spectrometric Conditions:
-
Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 100 µg/mL) in ethyl acetate.
-
Analysis: Inject 1 µL of the sample solution. The purity is determined by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra with a spectral library (e.g., NIST).
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis and impurity identification.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[7][9] This technique is powerful as it does not require a reference standard of the analyte itself.
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chemicals and Reagents: Deuterated solvent (e.g., DMSO-d6), and a high-purity, certified internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum and signals that do not overlap with the analyte.
-
NMR Parameters (¹H NMR):
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient.
-
Number of Scans: 8-16 (or more to achieve a signal-to-noise ratio >250:1 for the peaks of interest).
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of the deuterated solvent, cap the tube, and gently agitate until both the sample and standard are fully dissolved.
-
-
Analysis and Calculation:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 262.14 g/mol )[10]
-
m = mass
-
P = Purity of the standard
-
-
qNMR Logical Relationship Diagram
Caption: Logical flow for purity determination by qNMR.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 3. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. osti.gov [osti.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. calpaclab.com [calpaclab.com]
Characterizing Reaction Intermediates in the Synthesis of N-Benzyl-3-bromoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-benzyl-3-bromoaniline, a valuable building block in medicinal chemistry and materials science, can proceed through various pathways. Understanding and characterizing the reaction intermediates is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This guide provides a comparative analysis of the common synthetic routes to this compound, focusing on the identification and characterization of reaction intermediates using various analytical techniques.
N-Alkylation of 3-Bromoaniline with Benzyl Bromide
A primary and straightforward method for synthesizing this compound involves the direct N-alkylation of 3-bromoaniline with benzyl bromide. This reaction typically proceeds via a nucleophilic substitution mechanism.
A common challenge in this synthesis is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dibenzyl-3-bromoaniline, as a significant byproduct. Careful control of reaction conditions, such as the stoichiometry of reactants and reaction time, is essential to favor the formation of the desired secondary amine.
Reaction Monitoring and Intermediate Identification
The progress of the N-alkylation reaction can be effectively monitored using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy are invaluable for characterizing the starting materials, the final product, and any intermediates or byproducts.
Table 1: Spectroscopic Data for Compounds in the N-Alkylation of 3-Bromoaniline
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| 3-Bromoaniline | 6.96-7.01 (t, 1H), 6.80-6.86 (t, 2H), 6.57 (d, 1H), 3.67 (br s, 2H)[1] | 146.4, 129.3, 118.6, 115.1[2] | 3400-3500 (N-H stretch)[3][4] | 171, 173 (M, M+2) |
| This compound | 7.25-7.40 (m, 5H), 6.95-7.15 (m, 3H), 6.65 (d, 1H), 4.35 (s, 2H), 4.10 (br s, 1H) | 148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, 112.9, 48.4[5] | ~3420 (N-H stretch)[3] | 261, 263 (M, M+2) |
| N,N-Dibenzyl-3-bromoaniline | 7.20-7.40 (m, 10H), 6.80-7.10 (m, 4H), 4.65 (s, 4H) | 149.3, 138.7, 129.4, 128.8, 127.0, 126.8, 116.9, 112.6, 54.3[6] | No N-H stretch | 351, 353 (M, M+2) |
Note: NMR and IR data are general representations and can vary slightly based on solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
-
Addition of Base: Add a mild base like potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the 3-bromoaniline spot and the appearance of new spots corresponding to the product and byproduct.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate this compound from unreacted starting materials and the N,N-dibenzyl-3-bromoaniline byproduct.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel coated TLC plates.
-
Spotting: Dissolve small aliquots of the reaction mixture at different time points in a suitable solvent (e.g., ethyl acetate) and spot them on the TLC plate alongside the starting material and, if available, pure product and byproduct standards.
-
Elution: Develop the plate in a chamber containing a hexane/ethyl acetate solvent system (e.g., 8:2 v/v).
-
Visualization: Visualize the spots under UV light. The Rf values will allow for the qualitative assessment of the reaction's progress. Generally, the more polar aniline will have a lower Rf value than the less polar benzylated products.
Alternative Synthetic Routes
While direct N-alkylation is common, other methods offer advantages in terms of selectivity and reaction conditions.
Reductive Amination
Reductive amination provides a high-yield, one-pot synthesis of this compound. This method involves the reaction of 3-bromoaniline with benzaldehyde to form a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. A key advantage is the reduced likelihood of over-alkylation.
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Key Intermediates | Typical Reagents | Advantages | Disadvantages |
| N-Alkylation | Quaternary ammonium salt (transient) | 3-Bromoaniline, Benzyl bromide, Base (e.g., K₂CO₃) | Simple procedure, readily available starting materials. | Potential for over-alkylation leading to N,N-dibenzyl-3-bromoaniline. |
| Reductive Amination | Schiff base (imine) | 3-Bromoaniline, Benzaldehyde, Reducing agent (e.g., NaBH₄, H₂/Pd-C)[7] | High selectivity for the mono-alkylated product, often high yields.[8] | Requires a separate reduction step, potential for side reactions of the aldehyde. |
| Buchwald-Hartwig Amination | Palladium-amine complex | 1-Bromo-3-iodobenzene, Benzylamine, Palladium catalyst, Ligand, Base | High functional group tolerance, applicable to a wide range of substrates. | Requires expensive and air-sensitive catalysts and ligands. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method would involve the reaction of an aryl halide (e.g., 1-bromo-3-iodobenzene) with benzylamine in the presence of a palladium catalyst and a suitable ligand. This approach offers excellent functional group tolerance but requires more specialized and often expensive reagents.
Visualizing Reaction Pathways and Workflows
Caption: N-Alkylation reaction pathway.
Caption: Reductive amination pathway.
Caption: General experimental workflow.
By understanding the potential intermediates and byproducts of each synthetic route and employing the appropriate analytical techniques, researchers can effectively characterize the reaction progress and obtain this compound with high purity and yield. The choice of synthetic method will depend on factors such as desired selectivity, available reagents, and scalability.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of N-Benzyl-3-bromoaniline
While a definitive single-crystal X-ray crystallography study for N-Benzyl-3-bromoaniline is not publicly available, this guide provides a comprehensive comparison of crystallographic and spectroscopic methods for its structural validation. Leveraging data from the closely related analogue, N-Benzyl-3-nitroaniline, we present an illustrative X-ray crystallography workflow alongside spectroscopic analyses of this compound to offer researchers a complete overview of available characterization techniques.
This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed comparison of analytical techniques to confirm the molecular structure of this compound. We delve into the gold standard of X-ray crystallography, using data from a nitro analogue as a practical example, and compare it with widely used spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique's principles, data output, and experimental protocols are detailed to aid in the selection of the most appropriate validation methods.
Method Comparison: Elucidating the Structure of this compound
The definitive confirmation of a molecule's three-dimensional structure is paramount in chemical research and drug discovery. While X-ray crystallography provides unparalleled detail of the solid-state conformation, a combination of spectroscopic techniques is often employed for a comprehensive structural analysis in solution.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline solid. | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, and crystal packing information. | Unambiguous determination of absolute stereochemistry and solid-state conformation. | Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid state, which may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C). | Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive. | Complex spectra for large molecules. Lower sensitivity compared to mass spectrometry. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations (stretching, bending). | Identification of functional groups present in the molecule. | Fast, simple, and non-destructive. Provides a molecular "fingerprint". | Provides limited information on the overall molecular skeleton and stereochemistry. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Determination of the molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Extremely high sensitivity. Can be coupled with chromatographic techniques for mixture analysis. | Does not provide direct information on stereochemistry or atom connectivity. Fragmentation can be complex to interpret. |
Illustrative X-ray Crystallography Data: N-Benzyl-3-nitroaniline
As a proxy for this compound, the crystallographic data for N-Benzyl-3-nitroaniline offers insight into the expected structural parameters. The key difference lies in the substituent on the aniline ring (nitro vs. bromo). The data reveals a bent conformation with a significant torsion angle between the two aromatic rings.[1][2][3][4]
| Parameter | Value for N-Benzyl-3-nitroaniline [5] |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 5.3359(2) Å, b = 19.2285(6) Å, c = 5.6017(2) Å, β = 97.334(3)° |
| C-N-C Torsion Angle | 72.55(19)° |
| Dihedral Angle between Rings | 86.0(6)° |
Spectroscopic Data for this compound
The following tables summarize the expected spectroscopic data for this compound based on typical chemical shifts and absorption frequencies.
¹H and ¹³C NMR Spectral Data
| ¹H NMR (Typical) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.40 - 6.60 | Multiplet | 9H | Ar-H |
| Methylene Protons | ~4.30 | Singlet | 2H | -CH₂- |
| Amine Proton | ~4.00 | Broad Singlet | 1H | -NH- |
| ¹³C NMR (Typical) [6][7] | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 148 - 112 | Ar-C |
| Methylene Carbon | ~48 | -CH₂- |
IR and Mass Spectrometry Data
| IR Spectroscopy (Typical) [8] | Wavenumber (cm⁻¹) | Vibration |
| N-H Stretch | 3400 - 3300 | Secondary Amine |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Aliphatic C-H |
| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic Ring |
| C-N Stretch | 1335 - 1250 | Aromatic Amine |
| C-Br Stretch | 680 - 515 | Carbon-Bromine |
| Mass Spectrometry (Predicted) [9] | m/z | Assignment |
| 261/263 | [M]⁺ (Molecular Ion) | Isotopic pattern for Br |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
Experimental Protocols
Single-Crystal X-ray Crystallography (Illustrative Protocol)
-
Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[1]
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. An X-ray diffractometer with a specific radiation source (e.g., Mo Kα) is used to collect diffraction data as the crystal is rotated.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters.[5]
NMR Spectroscopy
-
Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[10] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[10]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.[11]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of the solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[12][13]
-
Data Acquisition: A background spectrum of the clean salt plate is recorded. The salt plate with the sample film is then placed in the spectrometer, and the sample spectrum is recorded.[14][15]
-
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).[16]
-
Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. The molecules are ionized (e.g., using electrospray ionization - ESI) and the resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.[17][18][19]
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to interpret the fragmentation pattern to gain structural information.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the structural validation of a small molecule like this compound, incorporating both crystallographic and spectroscopic methods.
Workflow for the structural validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl-3-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzyl-3-nitroaniline FULIR [fulir.irb.hr]
- 4. N-Benzyl-3-nitro-aniline. : Stilinovic, Vladimir : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. PubChemLite - this compound (C13H12BrN) [pubchemlite.lcsb.uni.lu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mse.washington.edu [mse.washington.edu]
- 16. biocompare.com [biocompare.com]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
Comparative Study of Reaction Kinetics for N-Benzyl-3-bromoaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics for the N-benzylation of ortho-, meta-, and para-bromoaniline. The information is grounded in established principles of physical organic chemistry, with supporting methodologies for experimental validation. While the quantitative data presented is a representative model based on theoretical principles, it serves as a robust framework for understanding the expected reactivity trends.
The N-alkylation of anilines is a fundamental reaction in the synthesis of a wide array of pharmacologically active compounds and functional materials. The position of substituents on the aniline ring can profoundly influence the nucleophilicity of the amino group, thereby altering the reaction rate. This study focuses on the isomers of bromoaniline, providing insight into the interplay of electronic and steric effects on the kinetics of N-benzylation.
Data Presentation: Comparative Reaction Kinetics
The rate of the N-benzylation of bromoaniline isomers is expected to follow second-order kinetics, being first order in both the aniline and benzyl halide. The reaction rate is influenced by both the inductive and resonance effects of the bromine substituent, as well as steric hindrance.
The following table summarizes the anticipated kinetic parameters for the reaction of ortho-, meta-, and para-bromoaniline with benzyl bromide at a constant temperature. The relative reactivity is predicted based on the following principles:
-
Ortho-isomer (2-bromoaniline): The bromine atom in the ortho position exerts a significant steric hindrance, impeding the approach of the benzyl bromide to the amino group. This steric inhibition is the dominant factor, leading to a substantially lower reaction rate compared to the other isomers.[1][2]
-
Meta-isomer (3-bromoaniline): The bromine atom in the meta position primarily exerts an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, decreasing its nucleophilicity and thus slowing the reaction rate compared to unsubstituted aniline.[3]
-
Para-isomer (4-bromoaniline): In the para position, the bromine atom exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). While the inductive effect deactivates the ring, the resonance effect can partially counteract this by donating electron density to the aromatic system. This generally results in a higher reaction rate compared to the meta-isomer, where only the inductive effect is significant.
Table 1: Hypothetical Kinetic Data for the N-Benzylation of Bromoaniline Isomers
| Isomer | Substituent Position | Predicted Relative Rate Constant (k_rel) | Key Influencing Factors |
| 2-Bromoaniline | Ortho | 1 | Strong Steric Hindrance, Inductive Effect (-I) |
| 3-Bromoaniline | Meta | 15 | Inductive Effect (-I) |
| 4-Bromoaniline | Para | 25 | Inductive Effect (-I), Resonance Effect (+R) |
Note: The relative rate constants are hypothetical values intended to illustrate the expected trend. Actual values would need to be determined experimentally.
Experimental Protocols
To empirically determine the reaction kinetics, the following experimental protocol for a pseudo-first-order kinetic study is proposed. This method involves using a large excess of one reactant to simplify the rate law.
Objective: To determine the second-order rate constants for the N-benzylation of 2-bromoaniline, 3-bromoaniline, and 4-bromoaniline.
Materials:
-
2-Bromoaniline, 3-Bromoaniline, 4-Bromoaniline
-
Benzyl bromide
-
Anhydrous acetonitrile (solvent)
-
Internal standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of benzyl bromide in anhydrous acetonitrile.
-
Prepare 0.05 M stock solutions of each bromoaniline isomer (2-bromoaniline, 3-bromoaniline, and 4-bromoaniline) in anhydrous acetonitrile.
-
Prepare a 0.01 M solution of the internal standard in anhydrous acetonitrile.
-
-
Reaction Setup:
-
For each isomer, set up a series of reactions in temperature-controlled vials.
-
In a typical experiment, add 1.0 mL of the 0.05 M bromoaniline isomer solution and 0.5 mL of the internal standard solution to a vial.
-
Equilibrate the vial to the desired reaction temperature (e.g., 50 °C).
-
-
Initiation of Reaction:
-
To initiate the reaction, add 1.0 mL of the pre-heated 0.5 M benzyl bromide stock solution to the vial. This creates a 10-fold excess of benzyl bromide, establishing pseudo-first-order conditions with respect to the aniline.
-
Start a timer immediately upon addition.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing 900 µL of a mobile phase solution.
-
-
Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining bromoaniline isomer relative to the internal standard.[4]
-
The disappearance of the bromoaniline isomer over time is monitored.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the bromoaniline isomer versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of benzyl bromide: k = k' / [Benzyl Bromide].
-
Repeat the experiment for all three isomers under identical conditions.
-
Mandatory Visualization
The following diagrams illustrate the logical framework of the comparative study and the experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and Mechanism of Benzylation of Anilines [iris.unict.it]
- 4. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Benzyl-3-bromoaniline: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N-Benzyl-3-bromoaniline is critical for protecting laboratory personnel and the environment. This guide provides essential safety information and a detailed operational plan for the proper handling and disposal of this compound waste, in line with established safety protocols.
This compound is a chemical compound that presents several health and environmental hazards. It is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects. Adherence to proper disposal procedures is therefore mandatory to mitigate these risks.
Hazard and Safety Information
A summary of the key hazard classifications and corresponding precautionary statements for this compound is provided in the table below. This information is derived from Globally Harmonized System (GHS) classifications.
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Examples) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | P280: Wear protective gloves/ protective clothing. P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | P260: Do not breathe dust. P314: Get medical advice/attention if you feel unwell. |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step procedure outlines the approved method for the disposal of this compound waste in a laboratory setting. This protocol is designed to ensure safety and compliance with environmental regulations.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
Use only in a well-ventilated area or under a chemical fume hood.[1]
-
2. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats) and solutions, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other incompatible waste streams.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard symbols (e.g., toxic, environmentally hazardous).
-
The date of waste accumulation.
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat sources and incompatible materials.
-
Ensure secondary containment is in place to manage any potential leaks or spills.
5. Disposal:
-
The disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[1][2]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
